Sagopilone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3/t17-,20+,22-,24-,25-,27-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZKMNSQCNVFGM-UCEYFQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952866 | |
| Record name | 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305841-29-6 | |
| Record name | Sagopilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305841-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sagopilone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305841296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sagopilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 305841-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAGOPILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY72JU32FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sagopilone's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analogue that demonstrates potent anti-cancer activity by targeting microtubule dynamics. As a microtubule-stabilizing agent, its mechanism of action is similar to taxanes; however, it exhibits distinct advantages, including efficacy in multidrug-resistant tumors. This technical guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved. This compound binds to β-tubulin, promoting microtubule polymerization and suppressing depolymerization. This interference with the natural dynamism of microtubules leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The effects of this compound are concentration-dependent, with lower concentrations inducing abnormal mitosis and aneuploidy, while higher concentrations result in a complete mitotic block.
Core Mechanism of Action: Microtubule Stabilization
This compound exerts its cytotoxic effects by binding to the β-subunit of tubulin, the fundamental protein component of microtubules.[1] This binding event has a profound impact on microtubule dynamics, shifting the equilibrium towards polymerization and stabilization.[1] Unlike the dynamic instability inherent to normal microtubule function, where they undergo phases of growth (polymerization) and shrinkage (depolymerization), this compound-bound microtubules are rendered hyper-stable.[1][2] This stabilization prevents the mitotic spindle from functioning correctly during cell division, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][2]
A key feature of this compound is its ability to remain effective in cancer cells that have developed resistance to other microtubule-targeting agents, such as paclitaxel.[3] This is largely because this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[3]
Binding Site on β-Tubulin
This compound shares an overlapping binding site with paclitaxel on the β-tubulin subunit.[4] However, the specific molecular interactions differ, contributing to this compound's efficacy in taxane-resistant cell lines.[4] Photoaffinity labeling studies have indicated that the thiazole portion of epothilones is in close proximity to the amino acid residues 274-281 of β-tubulin.[5]
Quantitative Data: Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, often at sub-nanomolar concentrations. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Breast Cancer Cell Line | Estrogen Receptor (ER) Status | IC50 (nM) | Reference |
| MCF-7 | Positive | 1.2 ± 0.9 | [3] |
| T47D | Positive | 1.2 ± 0.9 | [3] |
| MDA-MB-231 | Negative | 0.9 ± 0.4 | [3] |
| SKBR3 | Negative | 0.9 ± 0.4 | [3] |
| MDA-MB-435s | Negative | 0.9 ± 0.4 | [3] |
| Mean (ER Positive) | 1.2 ± 0.9 | [3] | |
| Mean (ER Negative) | 0.9 ± 0.4 | [3] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft Models | Response to this compound | Reference |
| 22 patient-derived models | 64% overall response rate (14 out of 22) | [6] |
| Glioblastoma Cell Line | IC50 | Reference |
| U373 | Significant tumor growth inhibition in vivo | [2] |
| U87 | Significant tumor growth inhibition in vivo | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (porcine or bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Glycerol (10%)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound or other test compounds
-
96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
On ice, prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer containing GTP and glycerol.
-
Add the fluorescent reporter dye to the tubulin solution.
-
Dispense the tubulin solution into the wells of a pre-chilled 96-well plate.
-
Add this compound or control vehicle to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.[7][8]
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody diluted in blocking buffer.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.[8][9]
Cell Cycle Analysis by Flow Cytometry (FACS)
This method quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound's core mechanism of action on microtubule dynamics.
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion
This compound is a potent microtubule-stabilizing agent with a well-defined mechanism of action that leads to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells. Its efficacy in multidrug-resistant tumors presents a significant advantage over other microtubule-targeting drugs. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound. Continued investigation into its precise molecular interactions and the nuances of its downstream signaling will be crucial for optimizing its clinical application and developing novel combination therapies.
References
- 1. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]
- 2. ptglab.com [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: hsa04215 [genome.jp]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Sagopilone: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as a microtubule-stabilizing anticancer agent.[1][2] Developed by Bayer Schering Pharma AG, this compound emerged from an extensive lead optimization program aimed at improving upon the natural epothilones' potent antitumor activity while enhancing their pharmacological properties.[3][4] This document provides a comprehensive technical overview of the discovery, total synthesis, mechanism of action, and preclinical and early clinical evaluation of this compound. Key quantitative data are presented in structured tables for clarity, and detailed experimental protocols for pivotal assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Discovery and Rationale for Development
The epothilones, a class of 16-membered macrolides, were identified as potent microtubule stabilizers with a mechanism of action similar to the taxanes.[3][5] However, they exhibited superior activity against multidrug-resistant (MDR) cancer cell lines, a significant advantage over existing chemotherapeutics.[1][6] this compound was selected from a library of over 350 totally synthetic epothilone analogs due to its potent in vitro and in vivo activity across a broad spectrum of tumor models, including those resistant to paclitaxel.[4][7] A key feature of this compound is its ability to evade P-glycoprotein (P-gp) efflux pumps, a common mechanism of drug resistance.[1][8] Furthermore, preclinical studies have shown that this compound can cross the blood-brain barrier, suggesting its potential for treating brain tumors and metastases.[9]
Total Synthesis of this compound
The total synthesis of this compound is a convergent process, involving the preparation of three key building blocks which are subsequently coupled and cyclized. The synthetic route has been optimized for both research-scale flexibility and development-scale production.[10][11]
Key Building Blocks and Coupling Strategy
The synthesis of this compound relies on the preparation of three main fragments, followed by their sequential coupling. A general overview of this strategy is depicted below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First clinical pharmacokinetic dose-escalation study of this compound, a novel, fully synthetic epothilone, in Japanese patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 4. This compound (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 6. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative profiling of the novel epothilone, this compound, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved cellular pharmacokinetics and pharmacodynamics underlie the wide anticancer activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound crosses the blood–brain barrier in vivo to inhibit brain tumor growth and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Sagopilone: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as an anticancer agent.[1] As a member of the epothilone class of microtubule stabilizers, its mechanism of action is similar to that of taxanes.[2] However, this compound exhibits a distinct and advantageous profile, including potent activity against multidrug-resistant (MDR) tumors and the ability to penetrate the blood-brain barrier.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and preclinical data of this compound.
Chemical Structure and Physicochemical Properties
This compound is a 16-membered macrolide with the molecular formula C₃₀H₄₁NO₆S.[2] Its complex structure features seven stereocenters, contributing to its specific biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-enyl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | [2] |
| Molecular Formula | C₃₀H₄₁NO₆S | [2] |
| Molar Mass | 543.72 g/mol | [2] |
| CAS Number | 305841-29-6 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Rotatable Bonds | 3 | [2] |
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, thereby inhibiting their dynamic instability.[3] This interference with microtubule function disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] A key advantage of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of resistance to taxanes and other chemotherapeutic agents.[3]
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death.
Caption: this compound-induced apoptosis signaling pathway.
Preclinical Pharmacology and Efficacy
This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and in vivo xenograft models.
In Vitro Activity
This compound exhibits sub-nanomolar to low nanomolar IC₅₀ values in various cancer cell lines, including those with resistance to other microtubule-targeting agents.
Table 2: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor α (ERα) Status | This compound IC₅₀ (nM) |
| BT474 | Positive | 1.1 |
| CAMA-1 | Positive | 1.8 |
| MCF7 | Positive | 1.0 |
| T47D | Positive | 1.2 |
| ZR-75-1 | Positive | 0.9 |
| MDA-MB-453 | Positive | 1.2 |
| Mean (ERα-positive) | 1.2 ± 0.9 | |
| BT20 | Negative | 1.1 |
| BT549 | Negative | 0.8 |
| DU4475 | Negative | 0.9 |
| HCC1143 | Negative | 0.7 |
| HCC1187 | Negative | 1.0 |
| HCC1395 | Negative | 0.6 |
| HCC1599 | Negative | 0.5 |
| HCC1806 | Negative | 0.9 |
| HCC1937 | Negative | 0.8 |
| HCC1954 | Negative | 0.7 |
| Hs578T | Negative | 0.4 |
| MDA-MB-231 | Negative | 0.2 |
| MDA-MB-436 | Negative | 1.1 |
| MDA-MB-468 | Negative | 1.3 |
| Mean (ERα-negative) | 0.9 ± 0.4 | |
| Data from a 72-hour proliferation assay. |
In Vivo Efficacy
This compound has shown significant antitumor activity in various human cancer xenograft models, including those resistant to standard therapies.
Table 3: In Vivo Efficacy of this compound in Human Cancer Xenograft Models
| Tumor Model | Treatment | Response | Reference |
| Non-Small Cell Lung Cancer (22 models) | This compound | 64% Overall Response (11 partial responses, 3 stable disease) | [5] |
| U373 Glioblastoma (orthotopic) | This compound | Significant antitumor activity | [4] |
| U87 Glioblastoma (orthotopic) | This compound | Significant antitumor activity | [4] |
| MDA-MB-435 Melanoma (CNS metastasis) | This compound | Significant tumor growth inhibition | [4] |
| Lu7187 NSCLC (CNS metastasis) | This compound | Significant tumor growth inhibition | [4] |
| Lu7466 NSCLC (CNS metastasis) | This compound | Significant tumor growth inhibition | [4] |
Pharmacokinetics
Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of this compound. Notably, this compound has been shown to cross the blood-brain barrier in animal models.[4]
Table 4: Clinical Pharmacokinetic Parameters of this compound in Japanese Patients with Refractory Solid Tumors
| Parameter | Value (mean) | Coefficient of Variation (%) |
| Systemic Clearance | 616 - 765 mL/min | 20.7 - 32.4 |
| Volume of Distribution at Steady State | 3075 - 3688 L | 19.6 - 50.1 |
| Terminal Half-life | 74.4 - 93.1 hours | 16.4 - 32.5 |
| Data from a Phase I study with a 30-minute intravenous infusion every 3 weeks. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.
Workflow Diagram:
Caption: Workflow for a turbidimetric tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized purified tubulin (e.g., bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.
-
Prepare a polymerization buffer containing GTP (e.g., 1 mM GTP in general tubulin buffer).
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in polymerization buffer.
-
Prepare positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compounds (this compound, controls) to triplicate wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the lag time, rate of polymerization, and the maximal polymer mass.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to determine the cell cycle distribution of cancer cells treated with this compound.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding dropwise while vortexing, and incubate for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V Staining
This method detects apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine using fluorescently labeled Annexin V.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V and propidium iodide staining.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure inclusion of apoptotic cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate cell populations based on fluorescence:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Conclusion
This compound is a promising, fully synthetic epothilone with a compelling preclinical profile. Its potent microtubule-stabilizing activity, efficacy in resistant tumor models, and ability to cross the blood-brain barrier underscore its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this novel anticancer compound. Further investigation into its clinical applications and potential combination therapies is warranted.
References
- 1. Phase II study of first-line this compound plus prednisone in patients with castration-resistant prostate cancer: a phase II study of the Department of Defense Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative profiling of the novel epothilone, this compound, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical antitumor activity of Sagopilone in various cancer models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sagopilone (ZK-EPO) is a third-generation, fully synthetic epothilone B analog that has demonstrated potent preclinical antitumor activity across a range of cancer models. As a microtubule-stabilizing agent, its mechanism of action is similar to that of taxanes; however, this compound exhibits a decreased propensity for drug resistance, making it a promising candidate for cancer therapy.[1] This technical guide provides an in-depth overview of the preclinical data supporting the antitumor efficacy of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in numerous cancer cell lines and in vivo xenograft models, consistently demonstrating its potent cytotoxic and tumor-inhibitory effects.
In Vitro Antiproliferative Activity
This compound has shown potent growth-inhibitory effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in a panel of 20 breast cancer cell lines are presented in Table 1.
Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MCF7 | 1.1 |
| T47D | 0.9 |
| BT-474 | 2.2 |
| ZR-75-1 | 0.8 |
| MDA-MB-361 | 3.1 |
| KPL-1 | 0.6 |
| MDA-MB-231 | 0.7 |
| Hs 578T | 0.6 |
| BT-549 | 0.5 |
| MDA-MB-436 | 1.2 |
| MDA-MB-157 | 0.6 |
| SK-BR-3 | 1.8 |
| MDA-MB-453 | 1.1 |
| BT-20 | 1.0 |
| HCC1937 | 0.9 |
| HCC1143 | 1.0 |
| HCC38 | 0.8 |
| HCC1599 | 0.7 |
| HCC1954 | 1.3 |
| SUM149PT | 0.8 |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound has been demonstrated in various xenograft models. A significant study in 22 patient-derived non-small cell lung cancer (NSCLC) xenograft models showed a notable overall response rate.[2][3] Furthermore, this compound has shown significant efficacy in preclinical models of brain tumors, owing to its ability to cross the blood-brain barrier.[4]
Table 2: In Vivo Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenografts
| Parameter | Value |
| Total Number of Models | 22 |
| Overall Response Rate | 64% (14 out of 22 models) |
| Models with Stable Disease | 3 |
| Models with Partial Response | 11 |
Table 3: In Vivo Efficacy of this compound in Central Nervous System (CNS) Cancer Xenograft Models
| Cancer Type | Cell Line | Treatment Dose (mg/kg) | Outcome |
| Glioblastoma | U373 | 5-10 | Significant antitumor activity |
| Glioblastoma | U87 | 5-10 | Significant antitumor activity |
| CNS Metastasis (Melanoma) | MDA-MB-435 | 5-10 | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols used to evaluate the antitumor activity of this compound.
In Vitro Cell Proliferation Assay (Crystal Violet Staining)
The antiproliferative effects of this compound are commonly assessed using a crystal violet-based cell viability assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control and incubated for 72 hours.
-
Fixation: The culture medium is removed, and the cells are fixed with 100% methanol for 10-15 minutes at room temperature.
-
Staining: The fixed cells are stained with a 0.5% crystal violet solution in 25% methanol for 10-15 minutes.
-
Washing: Excess stain is removed by washing the plates with water.
-
Solubilization: The stain is solubilized by adding a solution of 0.1% acetic acid in 50% ethanol.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Xenograft Models
1. Orthotopic Glioblastoma Xenograft Model
This model is used to evaluate the efficacy of this compound against brain tumors.[5][6][7][8]
-
Cell Preparation: Human glioblastoma cells (e.g., U87) are harvested and resuspended in a sterile saline solution at a concentration of 1 x 10^5 cells/µL.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject 5 µL of the cell suspension (5 x 10^5 cells) into the striatum at specific coordinates (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and at a depth of 3.0 mm).
-
Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 5-10 mg/kg, intravenously) or a vehicle control according to the study schedule.
-
Efficacy Assessment: Antitumor efficacy is assessed by measuring changes in tumor volume and by monitoring the survival of the animals.
2. Mammary Fat Pad Xenograft Model for Breast Cancer
This orthotopic model mimics the natural microenvironment of breast cancer.[9][10][11][12][13]
-
Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are prepared in a sterile solution.
-
Animal Model: Female immunodeficient mice are used.
-
Orthotopic Injection: A small incision is made near the fourth mammary fat pad. The prepared cancer cells are then injected into the fat pad.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements of the tumor dimensions. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Treatment with this compound or vehicle control is initiated when tumors reach a palpable size.
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, as determined by serial tumor volume measurements.
Signaling Pathways and Molecular Mechanisms
This compound exerts its antitumor effects by targeting the microtubule network, which is critical for cell division. This leads to the activation of specific signaling pathways that culminate in cell cycle arrest and apoptosis.
Microtubule Stabilization and Mitotic Arrest
This compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle at the G2/M phase.[14]
References
- 1. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative profiling of the novel epothilone, this compound, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound crosses the blood-brain barrier in vivo to inhibit brain tumor growth and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthotopic GBM xenograft models [bio-protocol.org]
- 6. Orthotopic GBM Xenograft Models [bio-protocol.org]
- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Surgical Procedure for Implantation of Human Tumor Tissue into the Epithelium-Free Mammary Fat Pad of Immunocompromised Mice to Generate Patient-Derived Xenografts (PDX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammary fat pad xenograft and analysis [bio-protocol.org]
- 11. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 12. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
An In-depth Technical Guide to the Cellular Uptake and Intracellular Localization of Sagopilone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sagopilone (ZK-EPO) is a third-generation, fully synthetic epothilone B analogue that has demonstrated potent antineoplastic activity across a broad range of cancer cell lines.[1][2] As a microtubule-stabilizing agent, its mechanism of action is similar to that of taxanes; however, this compound exhibits a significant advantage in its ability to circumvent common drug resistance mechanisms.[1][2] Notably, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance, allowing it to maintain efficacy in tumors that have developed resistance to other chemotherapeutics.[1][2] This technical guide provides a comprehensive overview of the cellular uptake, subcellular distribution, and the subsequent intracellular events triggered by this compound, with a focus on quantitative data and detailed experimental methodologies.
Data Presentation: Cellular Uptake and Subcellular Distribution
The cellular pharmacokinetics of this compound have been investigated using radiolabeled compounds, providing quantitative insights into its uptake and localization. The following tables summarize the key findings from a study utilizing ³H-labeled this compound in A549 non-small cell lung cancer (NSCLC) cells.
| Time Point | Intracellular Concentration of ³H-Sagopilone (pmol/10⁶ cells) | Intracellular Concentration of ³H-Paclitaxel (pmol/10⁶ cells) |
| 2 hours | 6.6 | ~1.5 |
| 24 hours | Not explicitly stated, but maximal uptake is reached early | 5.0 |
Table 1: Comparative Cellular Uptake of this compound and Paclitaxel. This table illustrates the rapid and efficient uptake of this compound into A549 cells compared to paclitaxel. This compound reaches its maximum intracellular concentration within 2 hours, while paclitaxel accumulation is significantly slower.
| Cellular Fraction | Percentage of Intracellular ³H-Sagopilone at 2 hours | Percentage of Intracellular ³H-Paclitaxel at 2 hours |
| Cytoskeleton | ~80% | ~20% |
| Membranes | ~10% | ~40% |
| Nuclei | ~5% | ~30% |
| Cytosol | ~5% | ~10% |
Table 2: Subcellular Distribution of this compound and Paclitaxel. This table highlights the preferential localization of this compound to the cytoskeletal fraction shortly after entering the cell, which is consistent with its primary mechanism of action as a microtubule stabilizer. In contrast, paclitaxel shows a more diffuse distribution across various cellular compartments at the same time point.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular uptake and intracellular effects of this compound. These protocols are representative of the techniques employed in the cited research.
Cellular Uptake Assay with Radiolabeled Compounds
This method quantifies the rate and extent of drug uptake into cancer cells.
a. Cell Culture and Treatment:
-
A549 NSCLC cells are cultured in appropriate media until they reach a desired confluency.
-
The cells are then incubated with a known concentration (e.g., 3.5 nmol/L) of ³H-labeled this compound or ³H-labeled paclitaxel for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
b. Cell Lysis and Scintillation Counting:
-
At each time point, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound drug.
-
The cells are then lysed using a suitable lysis buffer.
-
The radioactivity of the cell lysates is measured using a scintillation counter.
c. Data Analysis:
-
The measured radioactivity is converted to molar amounts of the drug using the specific activity of the radiolabeled compound.
-
The intracellular concentration is typically expressed as pmol of drug per 10⁶ cells.
Subcellular Fractionation
This technique separates the major organelles and cellular compartments to determine the intracellular localization of a drug.
a. Cell Lysis and Homogenization:
-
Following treatment with the radiolabeled drug, cells are harvested and washed with PBS.
-
The cell pellet is resuspended in a hypotonic lysis buffer and incubated on ice to allow the cells to swell.
-
The swollen cells are then mechanically disrupted using a Dounce homogenizer or by passing them through a fine-gauge needle.
b. Differential Centrifugation:
-
The cell homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components:
-
Low-speed centrifugation (e.g., 1,000 x g for 10 minutes): Pellets nuclei.
-
Medium-speed centrifugation (e.g., 10,000 x g for 20 minutes): Pellets mitochondria from the supernatant of the previous step.
-
High-speed centrifugation (ultracentrifugation at e.g., 100,000 x g for 1 hour): Pellets the microsomal fraction (membranes) and leaves the cytosol as the final supernatant.
-
c. Analysis of Fractions:
-
The radioactivity in each fraction is measured by scintillation counting to determine the amount of drug localized to the nuclei, mitochondria, membranes, and cytosol. The cytoskeletal fraction can be isolated as the insoluble pellet after initial cell lysis and low-speed centrifugation.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
a. Reaction Setup:
-
Purified tubulin protein is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
The tubulin solution is added to the wells of a microplate containing various concentrations of this compound or a control compound (e.g., paclitaxel as a positive control, colchicine as a negative control).
b. Measurement of Polymerization:
-
The plate is incubated at 37°C to initiate polymerization.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized tubulin, leading to an increase in fluorescence intensity.
c. Data Analysis:
-
The rate and extent of tubulin polymerization are determined from the absorbance or fluorescence readings. The potency of the compound is often expressed as the concentration that induces half-maximal polymerization.
Immunofluorescence Microscopy for Microtubule and Apoptosis Analysis
This technique allows for the visualization of the effects of this compound on the microtubule network and the induction of apoptosis.
a. Cell Culture and Treatment:
-
A549 cells are grown on glass coverslips and treated with this compound for a specified duration.
b. Fixation and Permeabilization:
-
The cells are fixed with a solution such as 4% paraformaldehyde to preserve their structure.
-
They are then permeabilized with a detergent like 0.1% Triton X-100 to allow antibodies to enter the cells.
c. Immunostaining:
-
The cells are incubated with primary antibodies specific for β-tubulin (to visualize microtubules) and active caspase-3 (a marker of apoptosis).
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
A nuclear counterstain, such as DAPI, is often used to visualize the cell nuclei.
d. Microscopy and Image Analysis:
-
The stained cells are visualized using a fluorescence microscope.
-
The images can be analyzed to observe changes in microtubule organization (e.g., bundling) and the presence of apoptotic cells (positive for active caspase-3).
Mandatory Visualizations
Caption: Workflow of this compound cellular uptake and localization.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for subcellular fractionation.
References
Methodological & Application
Sagopilone's In Vitro Efficacy in MDA-MB-231 Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sagopilone, a third-generation, fully synthetic epothilone, has demonstrated potent antitumor activity across a range of cancer models, including those resistant to conventional chemotherapies like taxanes.[1][2] As a microtubule-stabilizing agent, its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for assessing the in vitro effects of this compound on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The protocols outlined below cover key assays for evaluating cell viability, cell cycle progression, and apoptosis induction.
Mechanism of Action: Microtubule Disruption
This compound exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules. This interference with microtubule dynamics has a profound impact on cellular processes, particularly mitosis. In MDA-MB-231 cells, this manifests in a dose-dependent manner:
-
Low Concentrations (<5 nM): At these concentrations, this compound primarily affects spindle morphology, leading to the formation of multipolar spindles during mitosis. This aberrant cell division can result in aneuploidy, where daughter cells receive an unequal complement of chromosomes.[3]
-
High Concentrations (≥10 nM): Higher concentrations of this compound cause more severe disruption, leading to marked microtubule bundling in interphase cells and abnormal spindle organization in mitotic cells.[3][4] This triggers a robust mitotic arrest, blocking cell cycle progression at the G2/M phase, which ultimately leads to apoptotic cell death.[3]
References
- 1. Evaluation of activity and combination strategies with the microtubule-targeting drug this compound in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sagopilone's Effect on the Microtubule Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the effects of sagopilone, a potent microtubule-stabilizing agent, on the microtubule cytoskeleton. Detailed protocols for key assays are provided to enable researchers to investigate its mechanism of action and efficacy in various cancer models.
Introduction to this compound
This compound is a fully synthetic epothilone that demonstrates significant antineoplastic activity.[1][2] It functions by binding to tubulin, promoting microtubule polymerization, and stabilizing them against depolymerization.[1] This interference with microtubule dynamics leads to the inhibition of cell division, G2/M arrest, and ultimately, apoptosis.[1][3] A key advantage of this compound is its effectiveness in multidrug-resistant (MDR) tumors, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1]
Mechanism of Action
This compound, like other microtubule-stabilizing agents, directly impacts the dynamic instability of microtubules.[3] At low concentrations, it can lead to the formation of abnormal multipolar spindles during mitosis without causing a complete mitotic arrest.[3] Higher concentrations result in a more pronounced mitotic arrest and subsequent apoptosis.[3] This dose-dependent effect is a critical consideration in experimental design. The activity of this compound is modulated by the spindle assembly checkpoint (SAC).[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound in comparison to other microtubule-targeting agents.
Table 1: Comparative Anti-proliferative Activity (IC50 Values)
| Cell Line | This compound (nM) | Ixabepilone (nM) | Paclitaxel (nM) | Reference |
| ERα-positive Breast Cancer | ||||
| MCF7 | 1.2 ± 0.9 (mean) | - | - | [3] |
| T47D | - | - | - | [3] |
| ERα-negative Breast Cancer | ||||
| MDA-MB-231 | 0.9 ± 0.4 (mean) | - | - | [3] |
| SKBR3 | - | - | - | [3] |
| MDA-MB-435s | - | - | - | [3] |
| Overall (20 Breast Cancer Cell Lines) | 0.2 - 1.8 | - | - | [3] |
| MCF7 (72h incubation) | ~0.5 | ~1.5 | ~2.5 | [3] |
Table 2: Cellular Affinity (Ki) for Microtubules in HeLa Cells
| Compound | Cellular Ki (nM) | Reference |
| This compound | Not explicitly found, but Ixabepilone is 10 ± 2 | [5] |
| Ixabepilone | 10 ± 2 | [5] |
| Paclitaxel | 22 ± 2 | [5] |
| Docetaxel | 16 ± 6 | [5] |
| Cabazitaxel | 6 ± 2 | [5] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin. An increase in polymerization rate or the final polymer mass indicates a microtubule-stabilizing effect.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) or by the incorporation of a fluorescent reporter.[6][7][8]
Materials:
-
Purified tubulin (e.g., porcine or bovine brain tubulin)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for enhancing polymerization)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer or fluorometer capable of kinetic reads at 340 nm (absorbance) or with appropriate excitation/emission wavelengths for the fluorescent reporter.[6][9]
Protocol:
-
Preparation:
-
Thaw tubulin, GTP, and buffer on ice. Keep all components on ice until the start of the reaction.
-
Prepare a master mix of tubulin in General Tubulin Buffer with GTP and glycerol. A typical final concentration of tubulin is 2 mg/mL.[8][9]
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add the diluted this compound, controls, or vehicle (DMSO) to the appropriate wells.
-
To initiate polymerization, add the tubulin master mix to each well.
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control. An increased rate and/or extent of polymerization indicates a stabilizing effect.
-
Calculate parameters such as the Vmax of polymerization and the final plateau level.
-
Immunofluorescence Staining of Microtubules in Cells
This method allows for the direct visualization of this compound's effect on the microtubule network within cells, revealing changes in microtubule organization, density, and spindle formation.
Principle: Cells are treated with this compound, fixed, and then stained with antibodies specific to tubulin. Fluorescence microscopy is then used to visualize the microtubule cytoskeleton.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible multi-well plates
-
This compound stock solution (in DMSO)
-
Fixative (e.g., ice-cold methanol or 4% formaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips or imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3 nM and 40 nM) and a vehicle control (DMSO) for a specified time (e.g., 20-24 hours).[3]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells. For optimal microtubule staining, fixation with ice-cold methanol for 4-5 minutes at -20°C is often recommended.[11][12] Alternatively, fix with 4% formaldehyde for 30 minutes at room temperature, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.[8]
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 45-60 minutes.[12]
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of this compound that inhibits cell growth (IC50), providing a measure of its cytotoxic potency.
Principle: Metabolically active, viable cells reduce a tetrazolium salt (like MTT, MTS, or XTT) to a colored formazan product, or the amount of ATP is quantified using a luciferase-based assay. The amount of color or light produced is proportional to the number of viable cells.[13][14]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a commercial kit like CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
Multi-well spectrophotometer or luminometer
Protocol (MTT Assay Example):
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[14]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of activity and combination strategies with the microtubule-targeting drug this compound in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. maxanim.com [maxanim.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jrmds.in [jrmds.in]
Application of Sagopilone in Studies of Platinum-Resistant Ovarian Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sagopilone (formerly ZK-EPO) is a third-generation, fully synthetic epothilone B analogue that has demonstrated significant antitumor activity in various preclinical and clinical settings. As a microtubule-stabilizing agent, its mechanism of action is similar to taxanes; however, this compound has shown efficacy in tumor models resistant to other chemotherapeutic agents, including paclitaxel. This is particularly relevant for platinum-resistant ovarian cancer, a disease with a poor prognosis and limited treatment options. This compound is not a substrate for common efflux pumps like P-glycoprotein, which often contributes to multidrug resistance. These characteristics make this compound a compelling compound for investigation in platinum-resistant ovarian cancer.
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in the study of platinum-resistant ovarian cancer, based on published preclinical and clinical data.
Data Presentation
Table 1: In Vitro Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Platinum Sensitivity | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Ixabepilone IC50 (nM) | Patupilone IC50 (nM) | Citation |
| A2780 | Sensitive | 0.17 | 1.3 | 7.3 | 0.34 | [1] |
| A2780/Adr | Multidrug-Resistant | 0.24 | > 100 | 91 | 0.48 | [1] |
| NCI/Adr | Multidrug-Resistant | 0.6 | > 1000 | > 1000 | 3.2 | [1] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is compiled from a 3-day incubation period.
Table 2: Clinical Efficacy of this compound in Platinum-Resistant Ovarian Cancer (Phase II Study)
| Treatment Arm | Number of Patients (Evaluable) | Objective Response Rate (ORR) | Main Grade 3 Adverse Events | Citation |
| This compound 16 mg/m² (3-hour infusion) | 34 | 18% | Peripheral Sensory Neuropathy (16%), Arthralgia (5%), Fatigue (3%) | [2] |
| This compound 16 mg/m² (0.5-hour infusion) | 23 | 13% | Peripheral Sensory Neuropathy (16%), Nausea (2%) | [2] |
Objective Response Rate includes complete and partial responses as per modified RECIST and/or Gynecologic Cancer Intergroup CA-125 criteria.
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis. This process is believed to be initiated through the intrinsic apoptotic pathway.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on platinum-resistant ovarian cancer cell lines.
Materials:
-
Platinum-resistant ovarian cancer cell lines (e.g., A2780/Adr, SKOV-3) and a sensitive control (e.g., A2780).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Xenograft Model of Platinum-Resistant Ovarian Cancer
This protocol describes the establishment of a platinum-resistant ovarian cancer xenograft model and subsequent treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old).
-
Platinum-sensitive ovarian cancer cell line (e.g., A2780) stably expressing luciferase.
-
Cisplatin.
-
This compound.
-
Matrigel.
-
D-luciferin.
-
Bioluminescence imaging system.
-
Calipers.
Procedure:
Part A: Establishment of Platinum-Resistant Xenografts
-
Subcutaneously inject 5 x 10^6 A2780-luciferase cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth using calipers and bioluminescence imaging.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
Treat the mice with multiple cycles of cisplatin (e.g., 5 mg/kg, intraperitoneally, weekly for 3 weeks).
-
Monitor tumor response. Tumors that initially respond and then regrow are considered to have acquired resistance.
-
Once tumors reach the ethical size limit, sacrifice the mice and harvest the tumors.
-
Serially passage the tumor fragments into new mice to establish a stable platinum-resistant xenograft line.
Part B: Treatment with this compound
-
Implant the established platinum-resistant tumor fragments or cells subcutaneously into a new cohort of mice.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment (this compound) and vehicle control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., 10 mg/kg, intravenously, once weekly).
-
Monitor tumor volume using calipers and bioluminescence imaging twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, sacrifice the mice, and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound demonstrates promising activity against platinum-resistant ovarian cancer in both preclinical models and clinical trials. Its ability to overcome common mechanisms of drug resistance makes it a valuable tool for research and a potential therapeutic option for this challenging disease. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in platinum-resistant ovarian cancer. Further research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination therapies to enhance its clinical benefit.
References
- 1. Phase I/II study of this compound (ZK-EPO) plus carboplatin in women with recurrent platinum-sensitive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Personalized Drug-Screening System for Platinum-Resistant Ovarian Cancer Patients: A Preliminary Clinical Report - PMC [pmc.ncbi.nlm.nih.gov]
Sagopilone: A Powerful Tool for Investigating Mitotic Abnormalities and the Spindle Assembly Checkpoint
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Sagopilone, a third-generation, fully synthetic epothilone B analog, is a potent microtubule-stabilizing agent.[1][2] Unlike taxanes, it often retains activity in multidrug-resistant tumor models, making it a valuable compound for both preclinical and clinical research.[1] By disrupting microtubule dynamics, this compound induces mitotic arrest, leading to the activation of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.[3][4] This property makes this compound an excellent tool for studying the intricacies of mitosis, the molecular machinery of the SAC, and the cellular responses to mitotic stress, such as apoptosis or mitotic slippage. These application notes provide a summary of this compound's effects and detailed protocols for its use in studying mitotic processes.
Introduction
Proper execution of mitosis is fundamental for genomic stability. The mitotic spindle, a complex and dynamic structure composed of microtubules, is responsible for the accurate segregation of sister chromatids into two daughter cells. The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling pathway that monitors the attachment of microtubules to chromosome kinetochores.[5] When unattached kinetochores are detected, the SAC generates a "wait anaphase" signal that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and mitotic exit.[6][7]
Microtubule-targeting agents (MTAs) like this compound are powerful tools to probe these processes. This compound binds to β-tubulin, stabilizing microtubules and suppressing their dynamic instability.[2][8] This interference leads to the formation of abnormal mitotic spindles and prevents the satisfaction of the SAC, causing a prolonged arrest in mitosis.[3][4] Researchers can leverage this predictable effect to study the molecular events governing mitotic arrest, SAC signaling, and the subsequent cellular fates.
Mechanism of Action: Inducing Mitotic Abnormalities and Activating the SAC
This compound's primary mechanism of action is the stabilization of microtubules. This has a concentration-dependent effect on cells:
-
Low Concentrations (<5 nM): At these concentrations, this compound subtly perturbs microtubule dynamics, often leading to the formation of multipolar spindles without causing a complete mitotic arrest. This can result in abnormal cell division, producing aneuploid daughter cells.[4]
-
High Concentrations (>5 nM): Higher concentrations cause more profound microtubule stabilization, leading to the formation of microtubule bundles in interphase cells and grossly abnormal spindle organization in mitotic cells.[4] This severe disruption robustly activates the SAC, leading to a prolonged cell cycle arrest at the G2/M phase.[3][4]
The SAC is activated by the presence of unattached or improperly attached kinetochores. This compound-induced spindle abnormalities create this very signal. Key proteins such as Mad1, Mad2, Bub1, BubR1 (BUB1B), and MPS1 (TTK) are recruited to these kinetochores, initiating a signaling cascade that culminates in the formation of the Mitotic Checkpoint Complex (MCC).[4][5] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, directly binds to and inhibits the APC/C, preventing the ubiquitination and subsequent degradation of its key substrates, Cyclin B1 and Securin.[6][7][9] This inhibition sustains the mitotic state. Prolonged arrest due to a persistent SAC signal often triggers apoptosis.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of the Spindle Assembly Checkpoint activated by this compound.
Quantitative Data
This compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ERα-Positive Breast Cancer | |||
| MCF7 | Breast Adenocarcinoma | ~1.0 | [10][11] |
| T47D | Breast Ductal Carcinoma | ~1.5 | [10] |
| BT-474 | Breast Ductal Carcinoma | ~1.8 | [10] |
| ZR-75-1 | Breast Ductal Carcinoma | ~0.9 | [10] |
| ERα-Negative Breast Cancer | |||
| MDA-MB-231 | Breast Adenocarcinoma | ~0.8 | [10] |
| SKBR3 | Breast Adenocarcinoma | ~1.2 | [10] |
| MDA-MB-468 | Breast Adenocarcinoma | ~0.7 | [10] |
| BT-549 | Breast Ductal Carcinoma | ~0.6 | [10] |
| Other | |||
| HCT116 | Colon Carcinoma | Not specified, but effective at 0.1 nM | [3] |
| A549 | Lung Carcinoma | Not specified, but used in studies | [4] |
Table 1: Anti-proliferative activity (IC50) of this compound in various human cancer cell lines after 72 hours of treatment.[3][4][10][11]
Experimental Protocols & Workflows
Cell Proliferation Assay (Crystal Violet)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 1% glutaraldehyde and incubate for 15 minutes.
-
Staining: Wash the plates with water. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 30 minutes.
-
Washing: Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Add 100 µL of Sorenson's buffer (0.1 M sodium citrate in 50% ethanol, pH 4.2) to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.[10]
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the direct visualization of this compound's effect on the microtubule cytoskeleton and chromosome alignment.
Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) on sterile glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat cells with vehicle (ethanol), low-dose (e.g., 3 nM), and high-dose (e.g., 40 nM) this compound for 20 hours.[4]
-
Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:250 dilution) in blocking buffer for 1 hour at room temperature, protected from light.[4]
-
Counterstaining: Wash three times with PBS. Incubate with a DNA stain like DAPI (1 µg/mL) or DRAQ5™ for 10 minutes.[4][12]
-
Mounting: Wash coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe spindle morphology (bipolar, multipolar) and chromosome alignment.[4]
Flow Cytometry for Cell Cycle Analysis
This protocol quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M), allowing for a quantitative measure of mitotic arrest.
References
- 1. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 6. Mad2 and the APC/C compete for the same site on Cdc20 to ensure proper chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mad2 and the APC/C compete for the same site on Cdc20 to ensure proper chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 10. Frontiers | Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Formulation of Sagopilone for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sagopilone, a fully synthetic analogue of epothilone B, is a potent microtubule-stabilizing agent with significant antitumor activity. Its poor aqueous solubility, however, presents a challenge for in vivo administration. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo experiments, focusing on two established methods: polymeric micelle-based solubilization and a lyophilization-reconstitution approach. Additionally, it outlines this compound's mechanism of action through its signaling pathway.
Introduction
This compound exerts its cytotoxic effects by binding to tubulin, promoting its polymerization, and stabilizing microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. A key advantage of this compound is its ability to bypass P-glycoprotein (P-gp) efflux pumps, making it effective in multidrug-resistant (MDR) tumors[1][2]. Due to its hydrophobic nature, formulating this compound for parenteral administration in in vivo studies requires specialized techniques to ensure its solubility, stability, and bioavailability.
Physicochemical Properties and In Vivo Efficacy
A summary of key quantitative data for this compound formulation and in vivo activity is presented in Table 1.
| Parameter | Value | Formulation/Model | Reference |
| Solubilization Efficiency | ≥70% | Polymeric Micelles (PEG-b-PLA, PEG-b-PCL) | [3] |
| Micelle Size | <100 nm | Polymeric Micelles (PEG-b-PLA, PEG-b-PCL) | [3] |
| In Vitro Stability (24h) | 80-96% drug remaining solubilized | Polymeric Micelles (PEG-b-PLA, PEG-b-PCL) | [3] |
| Effective Drug:Polymer Ratio | 1:20 (w/w) | Polymeric Micelles | [4] |
| Maximum Tolerated Dose (MTD) | 6 mg/kg | Micellar this compound in nude mice | [4] |
| Effective In Vivo Dose Range | 5-10 mg/kg | Mice with intracerebral human tumors | [5][6] |
| In Vitro IC50 | <1 nM | In over 60 cancer cell lines | [6] |
Experimental Protocols
Note: All procedures should be performed under aseptic conditions and with protection from light.
Protocol 1: Polymeric Micelle Formulation
This protocol describes the preparation of this compound-loaded polymeric micelles using the thin-film hydration method.
Materials:
-
This compound
-
Poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA) or Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL)
-
Chloroform or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Rotary evaporator
-
Bath sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Dissolution: Weigh the desired amounts of this compound and the chosen block copolymer (e.g., at a 1:20 drug-to-polymer weight ratio) and dissolve them in a minimal amount of chloroform in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 30-40°C) until a thin, uniform drug-polymer film is formed on the flask wall.
-
Drying: Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add a pre-warmed (e.g., 37°C) sterile aqueous solution (e.g., PBS or water for injection) to the flask. The volume will depend on the desired final concentration of this compound.
-
Micelle Formation: Gently rotate the flask to hydrate the film. The mixture can be sonicated in a bath sonicator for 5-10 minutes to facilitate the formation of a clear micellar solution.
-
Sterilization: Filter the resulting micellar solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Characterization (Optional but Recommended):
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Drug Encapsulation Efficiency and Loading Capacity: Quantify using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) after separating the micelles from the unencapsulated drug.
-
Protocol 2: Lyophilization and Reconstitution
This protocol is adapted from a patented method for preparing epothilone analogs for parenteral administration[7].
Materials:
-
This compound
-
Tertiary-butanol
-
Sterile water for injection
-
Anhydrous ethanol
-
Polyethoxylated castor oil (e.g., Kolliphor® EL)
-
Lactated Ringer's Injection
-
Lyophilizer
-
Sterile vials
Procedure:
Part A: Preparation of Lyophilized this compound
-
Dissolution: Prepare a solution of this compound in a mixture of at least 50% (v/v) tertiary-butanol in sterile water for injection.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into sterile vials.
-
Lyophilization: Freeze-dry the solution using a suitable lyophilization cycle to obtain a lyophilized powder.
-
Storage: Seal the vials under sterile conditions and protect from light.
Part B: Reconstitution and Dilution for Administration
-
Preparation of Diluent Vehicle: In a separate sterile vial, prepare a solution of anhydrous ethanol and a suitable nonionic surfactant like polyethoxylated castor oil.
-
Reconstitution: Aseptically add the diluent vehicle to the vial containing the lyophilized this compound. Gently swirl to dissolve the powder completely, aiming for a concentration of 2-4 mg/mL of this compound.
-
Final Dilution: For intravenous injection, further dilute the reconstituted solution with a suitable parenteral diluent, such as Lactated Ringer's Injection, to a final concentration of 0.1-0.9 mg/mL[7]. The diluted solution should be administered shortly after preparation.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound formulations for in vivo studies.
Caption: Workflow for this compound formulation preparation.
This compound Signaling Pathway
This compound's primary mechanism of action involves the stabilization of microtubules, which has downstream effects on the cell cycle and survival pathways.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization of this compound, a poorly water-soluble anticancer drug, using polymeric micelles for parenteral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric micelles for parenteral delivery of this compound: physicochemical characterization, novel formulation approaches and their toxicity assessment in vitro as well as in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound crosses the blood-brain barrier in vivo to inhibit brain tumor growth and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound crosses the blood–brain barrier in vivo to inhibit brain tumor growth and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6670384B2 - Methods of administering epothilone analogs for the treatment of cancer - Google Patents [patents.google.com]
Application Notes and Protocols: Combination Therapy with Sagopilone and Kinesin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sagopilone, a fully synthetic epothilone, is a potent microtubule-stabilizing agent that has demonstrated significant preclinical and clinical activity against a variety of tumor types.[1][2] Like taxanes, this compound binds to β-tubulin, inducing microtubule polymerization and stabilizing them against depolymerization. This leads to a disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis.[3] Kinesin inhibitors are a class of targeted therapeutic agents that disrupt mitosis by inhibiting the function of specific kinesin motor proteins essential for the formation and function of the mitotic spindle.[4] This document outlines preclinical findings and provides detailed protocols for investigating the combination of this compound with specific kinesin inhibitors, highlighting both synergistic and antagonistic interactions.
Key Findings and Rationale for Combination Therapy
Preclinical studies have shown that the combination of this compound with kinesin inhibitors can result in either enhanced or diminished anti-cancer activity, depending on the specific kinesin being targeted.
-
Antagonistic Interaction with KIF11 (Eg5) Inhibition: Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end directed motor protein essential for establishing a bipolar mitotic spindle. The combination of this compound with inhibitors of KIF11, such as ispinesib, has been demonstrated to be antagonistic. This antagonism is thought to arise from the opposing mechanisms of the two drugs; this compound stabilizes microtubules, while KIF11 inhibition prevents the proper separation of spindle poles, and the combination may interfere with the induction of aneuploidy by low-dose this compound.[6]
Data Presentation
The following tables summarize the quantitative findings from preclinical studies on the combination of this compound with the inhibition of KIF2C and KIF11 in breast cancer cell lines.
Table 1: Effect of KIF2C Knockdown on this compound-Induced Mitotic Arrest [5]
| Cell Line | This compound Concentration (nM) | Treatment | % of Cells in G2/M Phase (Mean ± SD) |
| MCF7 | 1 | Control siRNA + this compound | 35 ± 5 |
| 1 | KIF2C siRNA + this compound | 55 ± 7 | |
| T47D | 1 | Control siRNA + this compound | 40 ± 6 |
| 1 | KIF2C siRNA + this compound | 62 ± 8 | |
| SKBR3 | 1 | Control siRNA + this compound | 38 ± 4 |
| 1 | KIF2C siRNA + this compound | 59 ± 6 | |
| MDA-MB-231 | 1 | Control siRNA + this compound | 42 ± 5 |
| 1 | KIF2C siRNA + this compound | 65 ± 9 |
Table 2: Combination Index (CI) for this compound and the KIF11 Inhibitor Ispinesib [6]
| Cell Line | Combination Index (CI) Value (Mean ± SD) | Interpretation |
| MCF7 | 1.35 ± 0.15 | Antagonism |
| T47D | 1.42 ± 0.21 | Antagonism |
| SKBR3 | 1.29 ± 0.18 | Antagonism |
| MDA-MB-231 | 1.51 ± 0.25 | Antagonism |
| CI values were calculated from proliferation assays. A CI value > 1 indicates antagonism. |
Signaling Pathways and Experimental Workflows
Caption: Interaction of this compound and Kinesin Inhibitors with the Mitotic Machinery.
Caption: Experimental Workflow for Combination Therapy Studies.
Experimental Protocols
Cell Culture
-
Cell Lines: Human breast cancer cell lines (e.g., MCF7, T47D, SKBR3, MDA-MB-231) are suitable for these studies.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
siRNA-Mediated Knockdown of Kinesins
This protocol describes the transient knockdown of a target kinesin, such as KIF2C, using small interfering RNA (siRNA).
-
Materials:
-
siRNA targeting the kinesin of interest (and a non-targeting control siRNA).
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
6-well plates.
-
-
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight.
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
Incubate for 48-72 hours before proceeding with drug treatment or downstream assays.
-
Confirm knockdown efficiency by Western blot or qRT-PCR.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Plate reader.
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound, the kinesin inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the drugs as described above.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.
-
Materials:
-
Coverslips in 24-well plates.
-
4% paraformaldehyde (PFA) in PBS.
-
0.5% Triton X-100 in PBS.
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary antibody (e.g., anti-α-tubulin).
-
Fluorescently labeled secondary antibody.
-
DAPI or Hoechst stain for DNA.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and treat with drugs as described.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Conclusion
The combination of this compound with kinesin inhibitors represents a promising area of investigation in cancer therapy. The data strongly suggest that the choice of kinesin inhibitor is critical, with KIF2C inhibitors showing potential for synergistic activity with this compound, while KIF11 inhibitors demonstrate antagonism. The protocols provided herein offer a framework for researchers to further explore these interactions and elucidate the underlying mechanisms, with the ultimate goal of developing more effective combination therapies for cancer treatment.
References
- 1. KIF2C condensation concentrates PLK1 and phosphorylated BRCA2 on kinetochore microtubules in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting drug synergy in breast cancer with deep learning using target-protein inhibition profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of activity and combination strategies with the microtubule-targeting drug this compound in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sagopilone dosage to minimize neurotoxicity in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sagopilone in preclinical models. The focus is on optimizing dosage to minimize neurotoxicity while maintaining anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in preclinical models?
A1: The major and most clinically relevant dose-limiting toxicity of this compound is peripheral sensory neuropathy.[1][2] This has been observed in both preclinical animal models and clinical trials.
Q2: How can I monitor for this compound-induced neurotoxicity in my animal models?
A2: A combination of behavioral and electrophysiological assessments is recommended. Key methods include:
-
Behavioral Tests: To assess sensory and motor function. Commonly used tests include the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.[3][4][5]
-
Nerve Conduction Velocity (NCV) Studies: To directly measure the functional integrity of peripheral nerves. A reduction in NCV is an indicator of nerve damage.[1]
-
Histopathology: Examination of nerve tissue (e.g., sciatic nerve) can reveal axonal degeneration or demyelination.
Q3: Is there a clear dose-dependent relationship for this compound-induced neurotoxicity?
A3: Preclinical studies in rats have shown that while higher doses and certain administration schedules (bolus vs. infusion) can lead to a trend of increased neurotoxicity, a clear dose-dependent reduction in nerve conduction velocity (NCV) has not been consistently observed.[1] This suggests that the onset and severity of neurotoxicity may be influenced by multiple factors beyond just the systemic exposure level.
Q4: Can the administration schedule of this compound be modified to reduce neurotoxicity?
A4: Yes, the administration schedule appears to influence the severity of neurotoxicity. In a preclinical rat model, a trend toward lower peripheral neurotoxicity was observed with infusion schedules (30-minute or 3-hour) compared to a bolus injection for the same total dose.[1]
Q5: Does this compound cross the blood-brain barrier, and does this cause central nervous system (CNS) toxicity?
A5: this compound can cross the blood-brain barrier. However, preclinical studies in animal models have not reported significant CNS side effects, even with high concentrations of the drug in the brain.[6]
Troubleshooting Guides
Issue 1: High incidence of neurotoxicity observed in our preclinical study.
-
Question: We are observing significant signs of peripheral neuropathy (e.g., mechanical allodynia, reduced motor function) in our rodent models treated with this compound. How can we mitigate this without compromising the anti-tumor efficacy of the drug?
-
Answer and Troubleshooting Steps:
-
Review Dosage and Administration Schedule:
-
Action: If you are using a bolus injection, consider switching to a slower infusion (e.g., 30-minute or 3-hour).[1] This may reduce the peak plasma concentration of this compound, potentially lessening the impact on peripheral nerves.
-
Rationale: A preclinical study in Wistar rats suggested that infusion schedules are associated with a trend towards lower neurotoxicity compared to bolus administration.[1]
-
-
Dose Adjustment:
-
Action: If the neurotoxicity is severe, consider a dose reduction.
-
Rationale: While a clear dose-response for neurotoxicity is not always evident, reducing the overall exposure may alleviate side effects. It is crucial to have robust efficacy endpoints to ensure that the anti-tumor activity is not significantly compromised.
-
-
Implement Comprehensive Monitoring:
-
Action: Use a combination of behavioral tests (von Frey, hot plate) and electrophysiological measurements (NCV) to quantify the level of neurotoxicity at different doses and schedules.
-
Rationale: This will allow you to establish a therapeutic window for this compound in your specific preclinical model and identify a dose and schedule that balances efficacy and toxicity.
-
-
Consider Co-treatments (Exploratory):
-
Action: While no definitive preventative agents are established, preclinical and clinical studies have explored co-treatments. For instance, a clinical trial investigated the use of acetyl-L-carnitine (ALC) to prevent this compound-induced peripheral neuropathy, though it did not show a significant overall benefit.[7][8][9]
-
Rationale: Investigating potential neuroprotective agents in your preclinical model could be a long-term strategy, but this should be approached as a separate research question.
-
-
Issue 2: Difficulty in quantifying subtle neurotoxic effects.
-
Question: Our initial observations suggest mild neurotoxicity, but we are struggling to quantify it reliably. What are the most sensitive methods for detecting early-stage peripheral neuropathy?
-
Answer and Troubleshooting Steps:
-
Refine Behavioral Testing Protocols:
-
Action: Ensure your behavioral testing is conducted consistently and by trained personnel. For the von Frey test, use the "up-down method" to determine the 50% withdrawal threshold for a more precise measurement of mechanical allodynia.[5]
-
Rationale: Subtle changes in sensory thresholds can be missed without a rigorous and standardized testing paradigm.
-
-
Incorporate Nerve Conduction Velocity (NCV) Measurements:
-
Action: If not already in your protocol, add NCV studies. This is a direct and quantitative measure of nerve function.
-
Rationale: NCV can detect changes in nerve function before overt behavioral symptoms become apparent.[1]
-
-
Histopathological Analysis:
-
Action: At the end of your study, perform a histopathological examination of the sciatic nerves. Look for signs of axonal degeneration, demyelination, and changes in the dorsal root ganglia.
-
Rationale: Histopathology provides a morphological correlate to the functional deficits observed and can confirm the presence of neuropathy.
-
-
Quantitative Data from Preclinical Studies
Table 1: Effect of this compound Dosage and Administration Schedule on Neurotoxicity in Wistar Rats
| Dose (mg/kg) | Administration Schedule | Observation after 2 Weeks |
| 1.2 | Bolus | Trend towards higher peripheral neurotoxicity |
| 1.2 | 30-minute infusion | Trend towards lower peripheral neurotoxicity than bolus |
| 1.2 | 3-hour infusion | Trend towards lower peripheral neurotoxicity than 30-min infusion |
| 2.4 | Bolus | Trend towards higher peripheral neurotoxicity |
| 2.4 | 30-minute infusion | Trend towards lower peripheral neurotoxicity than bolus |
| 2.4 | 3-hour infusion | Trend towards lower peripheral neurotoxicity than 30-min infusion |
Data adapted from a preclinical study investigating the exposure-response relationship of this compound.[1] "Higher" and "lower" neurotoxicity are based on the reported trend in the study, which used nerve conduction velocity (NCV) as a primary endpoint.
Detailed Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test
-
Acclimation: Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes for 2-3 days before the first test day. The apparatus typically consists of individual Plexiglas chambers on a wire mesh floor.[5]
-
Filament Application: Use a set of calibrated von Frey filaments. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[5]
-
Up-Down Method: Start with a filament in the middle of the force range. If the animal withdraws its paw, the next filament used is weaker. If there is no response, the next filament is stronger.[5]
-
Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hot Plate Test
-
Apparatus: Use a hot plate apparatus with the surface temperature set to a constant, non-injurious temperature (e.g., 52-55°C).[10]
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.[10]
-
Procedure: Place the animal on the hot plate and start a timer. Observe the animal for signs of nociception, such as licking a hind paw or jumping.[11]
-
Latency Measurement: Record the latency to the first nocifensive response. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[10]
Protocol 3: Measurement of Nerve Conduction Velocity (NCV)
-
Anesthesia: Anesthetize the animal according to your institution's approved protocol.
-
Electrode Placement: Place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the Achilles tendon). Place recording electrodes in the interosseous muscles of the paw.[12][13]
-
Stimulation and Recording: Apply a supramaximal electrical stimulus at both stimulation points and record the resulting compound muscle action potentials (CMAPs).
-
Calculation: Measure the latency of the CMAP from each stimulation point and the distance between the two stimulating electrodes. The NCV is calculated as: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[12]
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to tumor cell death.
Caption: Experimental workflow for assessing this compound-induced neurotoxicity.
References
- 1. Exposure-response relationship of the synthetic epothilone this compound in a peripheral neurotoxicity rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First clinical pharmacokinetic dose-escalation study of this compound, a novel, fully synthetic epothilone, in Japanese patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. Thermal hyperalgesia test in adult rodents [protocols.io]
- 5. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 6. Weekly administration of this compound (ZK-EPO), a fully synthetic epothilone, in patients with refractory solid tumours: results of a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized phase II study to evaluate the safety and efficacy of acetyl-L-carnitine in the prevention of this compound-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Results from a randomized phase II study to evaluate the safety and efficacy of acetyl-L-carnitine in the prevention of this compound-induced peripheral neuropathy (REASON). | Semantic Scholar [semanticscholar.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Measurement of nerve conduction velocity [bio-protocol.org]
- 13. diacomp.org [diacomp.org]
Technical Support Center: Overcoming Sagopilone Resistance
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing Sagopilone resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other microtubule stabilizers like taxanes?
This compound (ZK-EPO) is a fully synthetic, third-generation epothilone B analog.[1][2] Like taxanes, it is a microtubule-stabilizing agent that induces mitotic arrest and apoptosis.[3][4] However, a key advantage of this compound and other epothilones is their ability to overcome certain forms of drug resistance. They are poor substrates for the P-glycoprotein (P-gp/MDR1) efflux pump, a common mechanism of resistance to taxanes, and have shown efficacy in taxane-resistant cancer models.[3][5][6][7]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the most common underlying mechanisms?
While this compound bypasses P-gp-mediated resistance, other mechanisms can emerge:
-
β-Tubulin Mutations: Alterations in the drug's binding site on β-tubulin can prevent this compound from effectively stabilizing microtubules.[8]
-
Defects in the Spindle Assembly Checkpoint (SAC): A compromised SAC allows cells to exit mitosis prematurely despite aberrant spindle formation, leading to aneuploidy and survival rather than mitotic arrest and apoptosis.[9]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of proteins like the X-linked inhibitor of apoptosis protein (XIAP) can block the execution of apoptosis even after mitotic arrest is induced.[10][11] XIAP directly inhibits caspases-3, -7, and -9.[12]
-
TP53-Mediated Cell Cycle Arrest: At low concentrations, this compound can activate a TP53-dependent pathway, leading to cell cycle arrest instead of apoptosis. This may represent a relative resistance mechanism.[4][13]
Q3: Are there established cell line models for studying this compound resistance?
Yes, resistant cell lines can be developed in vitro. The most common method involves continuously exposing a parental, sensitive cell line to gradually increasing concentrations of this compound over an extended period (6-12 months).[14][15] This process selects for cells that have acquired resistance-conferring mutations or expression changes.[15] For example, ovarian cancer cell lines resistant to epothilone B have been created by incrementally increasing drug exposure.[14]
Q4: Can this compound be used in combination with other agents to overcome resistance?
Yes, combination therapy is a key strategy.[16] An RNAi screen identified that inhibiting mitotic kinesins, such as KIF2C (MCAK), can enhance this compound-induced mitotic arrest.[9] However, combinations must be chosen carefully, as inhibiting other kinesins like KIF11 (EG5) can be antagonistic.[9] Additionally, combining agents that target downstream apoptosis pathways, such as XIAP inhibitors or SMAC mimetics, could potentially re-sensitize resistant cells.[10][17]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a typically sensitive cell line.
-
Possible Cause 1: Cell Line Authenticity/Contamination. Your cell line may have been misidentified or contaminated with a more resistant cell line.
-
Solution: Perform short tandem repeat (STR) profiling to authenticate your cell line. Check for mycoplasma contamination.
-
-
Possible Cause 2: Drug Instability. this compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh drug dilutions from a verified stock for each experiment. Store stock solutions as recommended by the manufacturer.
-
-
Possible Cause 3: Emergence of a Resistant Subpopulation. A small fraction of resistant cells may have overtaken the culture.
-
Solution: Re-establish the cell line from a frozen, low-passage stock. Consider single-cell cloning to isolate a sensitive population.
-
Issue 2: Cells arrest in mitosis as expected, but fail to undergo apoptosis.
-
Possible Cause 1: Overexpression of Anti-Apoptotic Proteins. The cell line may have high endogenous levels of anti-apoptotic proteins like XIAP or Bcl-2, or these may have been upregulated during treatment. High XIAP expression is a known mechanism of resistance to chemotherapy.[10][11]
-
Solution:
-
Assess Protein Levels: Use Western blotting to quantify levels of XIAP, Bcl-2, and other IAP family members.
-
Functional Inhibition: Use siRNA to knock down XIAP expression and re-assess sensitivity to this compound.[11][17] Studies have shown that XIAP knockdown can sensitize colon cancer cells to taxanes.[17]
-
Combination Therapy: Treat cells with this compound in combination with a SMAC mimetic or other IAP antagonist to inhibit XIAP function.[10]
-
-
-
Possible Cause 2: Concentration-Dependent Effects. Low nanomolar concentrations of this compound (e.g., 2.5 nM) can induce an aneuploid phenotype with cell cycle arrest but minimal apoptosis, whereas higher concentrations (e.g., 40 nM) induce mitotic arrest followed by apoptosis.[4][13]
-
Solution: Perform a dose-response experiment and analyze apoptosis levels (e.g., via Annexin V staining or caspase-3 cleavage) across a range of this compound concentrations.
-
Issue 3: Cells show cross-resistance to both this compound and Paclitaxel.
-
Possible Cause: β-Tubulin Mutations. Since epothilones and taxanes share a binding site on β-tubulin, mutations in this region can confer resistance to both drug classes.[4][8]
-
Solution:
-
Sequence β-Tubulin: Extract RNA, reverse transcribe to cDNA, and sequence the relevant β-tubulin isotype(s) to check for known resistance-conferring mutations (e.g., at residues β274 or β282).[8]
-
Tubulin Polymerization Assay: Perform an in vitro tubulin polymerization assay with purified tubulin from both sensitive and resistant cells to functionally assess the impact of potential mutations.[8]
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound and Comparators in Breast Cancer Cell Lines.
| Cell Line | Estrogen Receptor α (ERα) Status | This compound IC50 (nM) | Ixabepilone IC50 (nM) | Paclitaxel IC50 (nM) |
| BT-474 | Positive | 1.1 ± 0.1 | 2.1 ± 0.3 | 3.1 ± 0.4 |
| MCF7 | Positive | 0.9 ± 0.1 | 2.1 ± 0.2 | 3.4 ± 0.6 |
| T-47D | Positive | 0.8 ± 0.1 | 1.9 ± 0.3 | 2.8 ± 0.4 |
| ZR-75-1 | Positive | 1.1 ± 0.2 | 2.6 ± 0.4 | 4.1 ± 0.7 |
| MDA-MB-231 | Negative | 0.9 ± 0.1 | 1.7 ± 0.2 | 3.5 ± 0.5 |
| MDA-MB-468 | Negative | 1.4 ± 0.2 | 3.1 ± 0.5 | 5.2 ± 0.9 |
| SK-BR-3 | Negative | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.5 ± 0.8 |
| Data adapted from studies on proliferation inhibition after 72 hours of treatment. Values are means ± SD.[7][18] |
Table 2: Resistance Profile of Epothilone-Resistant Ovarian Carcinoma Cell Lines.
| Cell Line | Drug | Resistance Factor (Fold Increase in IC50 vs. Parental) |
| 1A9/A8 | Epothilone A | 25 |
| Epothilone B | 57 | |
| Paclitaxel | 5 | |
| 1A9/B10 | Epothilone A | 33 |
| Epothilone B | 40 | |
| Paclitaxel | 10 | |
| Data adapted from a study where resistant clones were derived from the 1A9 human ovarian carcinoma cell line.[8] |
Experimental Protocols
1. Protocol: Development of a this compound-Resistant Cell Line
This protocol describes the gradual drug induction method to establish a resistant cell line in vitro.[14][15]
-
Determine Initial IC50: Culture the parental cancer cell line (e.g., A549, MCF7) and determine the 50% inhibitory concentration (IC50) of this compound using a standard cytotoxicity assay (e.g., MTT or CCK-8).
-
Initial Exposure: Begin by culturing the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells resume a normal proliferation rate (typically after 2-4 passages), double the concentration of this compound.
-
Stepwise Concentration Increase: Repeat Step 3, gradually increasing the drug concentration. If significant cell death occurs, maintain the current concentration for additional passages before increasing it again.
-
Establish a Resistant Population: Continue this process for 6-12 months until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization and Banking:
2. Protocol: Western Blot for XIAP Expression
This protocol is for assessing the protein levels of XIAP, a key inhibitor of apoptosis.
-
Sample Preparation: Culture sensitive and resistant cells to ~80% confluency. Treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for XIAP (diluted in blocking buffer).
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Evaluation of activity and combination strategies with the microtubule-targeting drug this compound in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 11. XIAP’s Profile in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XIAP underlies apoptosis resistance of renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mode of action and role of TP53 in the sensitivity to the novel epothilone this compound (ZK-EPO) in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 17. Stable XIAP knockdown clones of HCT116 colon cancer cells are more sensitive to TRAIL, taxanes and irradiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Sagopilone cytotoxicity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sagopilone in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
This compound is a synthetic epothilone that acts as a microtubule-stabilizing agent.[1][2] Its mechanism of action is similar to that of taxanes.[1] this compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), resulting in cytotoxicity in proliferating cancer cells.[1][3]
Q2: Which type of cytotoxicity assay is most suitable for this compound?
The choice of assay depends on the specific research question and the cell line being used.
-
Metabolic assays (e.g., MTT, XTT, WST-1): These assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are widely used due to their simplicity and high-throughput nature. However, since this compound induces mitotic arrest, cells may remain metabolically active for a period despite being unable to proliferate. This can lead to an underestimation of its cytotoxic effect at earlier time points.
-
Protein quantification assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content, which correlates with cell number. It is less susceptible to interference from compounds that alter cellular metabolism. This makes it a robust choice for assessing the cytotoxicity of agents like this compound that primarily act by halting cell division.
-
Membrane integrity assays (e.g., Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane. They are useful for confirming cell death but may not be ideal for high-throughput screening.
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cancer cell line. However, preclinical studies have shown anti-proliferative activity with IC50 values in the low nanomolar range for many cell lines. For example, in some breast cancer cell lines, significant effects on colony formation were observed at concentrations as low as 0.1 nM after a 24-hour treatment.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q4: How long should I incubate cells with this compound?
The optimal incubation time will depend on the cell line's doubling time and the specific assay being performed. Since this compound's primary effect is mitotic arrest, shorter incubation times (e.g., 24 hours) may show a cytostatic effect (inhibition of proliferation), while longer incubation times (e.g., 48-72 hours) are typically required to observe significant cytotoxicity and apoptosis.
Troubleshooting Inconsistent Results
High Variability Between Replicates
High variability is a common issue in plate-based assays. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting steps to prevent cell settling. Use a multichannel pipette for seeding and ensure it is calibrated correctly. |
| "Edge Effect" | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing bubbles. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker or by gently pipetting up and down. Visually inspect the wells to confirm complete dissolution. |
Unexpectedly Low or High Cytotoxicity
If your results do not align with expected outcomes, consider the following:
| Potential Cause | Troubleshooting Steps |
| Cell Density | Cell density can significantly impact the apparent cytotoxicity of a compound.[3][5] Higher cell densities may show increased resistance.[3] It is crucial to optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the experiment. |
| This compound Stability and Solubilization | This compound is poorly water-soluble.[6] Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) at a high concentration before further dilution in culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interact with test compounds, affecting their activity.[7] If inconsistent results are suspected to be due to serum, consider reducing the serum concentration during the treatment period or using a serum-free medium, if appropriate for your cell line. |
| Assay Interference | Some compounds can directly interfere with the assay chemistry. For example, compounds with reducing properties can affect tetrazolium-based assays (MTT, XTT).[8] If you suspect interference, consider using an alternative cytotoxicity assay based on a different principle (e.g., SRB assay). |
| Cell Line Health and Passage Number | Ensure you are using a healthy, mycoplasma-free cell culture. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[9] It is best to use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for adherent cell lines and measures cell density based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[1]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[1]
-
Absorbance Reading: Place the plate on a shaker for 5 minutes to solubilize the dye and read the absorbance at 510 nm on a microplate reader.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol measures cell viability based on the mitochondrial reductase activity of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 590 nm.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: A decision tree for troubleshooting common issues.
References
- 1. SRB assay for measuring target cell killing [protocols.io]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Solubilization of this compound, a poorly water-soluble anticancer drug, using polymeric micelles for parenteral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
Managing off-target effects of Sagopilone in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sagopilone in animal studies. The information is designed to help manage the off-target effects of this compound and ensure the successful execution of preclinical experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what is its mechanism of action?
-
What are the most common off-target effects of this compound in animal studies?
-
How can I monitor for peripheral neuropathy in my animal model?
-
What are the signs of neutropenia and how can it be managed?
-
How can I mitigate chemotherapy-induced fatigue in my study?
-
What are the recommended strategies for managing diarrhea?
-
-
Troubleshooting Guides
-
Troubleshooting Peripheral Neuropathy
-
Troubleshooting Neutropenia
-
Troubleshooting Fatigue
-
Troubleshooting Diarrhea
-
-
Experimental Protocols
-
Assessment of Mechanical Allodynia (von Frey Test)
-
Assessment of Nerve Conduction Velocity (NCV)
-
Monitoring and Management of Neutropenia with G-CSF
-
Supportive Care for Chemotherapy-Induced Diarrhea
-
-
Quantitative Data Summary
-
Table 1: Dose-Dependent Incidence of Peripheral Neuropathy with this compound in Rats
-
Table 2: Clinically Observed Adverse Events with this compound
-
-
Signaling Pathways and Workflows
-
Diagram 1: this compound's Mechanism of Action and On-Target Effect
-
Diagram 2: Workflow for Monitoring and Managing this compound-Induced Peripheral Neuropathy
-
Diagram 3: Decision Tree for Managing this compound-Induced Neutropenia
-
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound is a fully synthetic epothilone that acts as a microtubule stabilizer.[1][2] Its mechanism is similar to that of taxanes.[3] It binds to tubulin, promoting its polymerization and stabilizing microtubules against depolymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[3][4]
Q: What are the most common off-target effects of this compound in animal studies?
A: Based on preclinical and clinical data, the most common off-target effects of this compound are peripheral sensory neuropathy, neutropenia, fatigue, and diarrhea.[5] Myelosuppression has also been noted with epothilones.[6]
Q: How can I monitor for peripheral neuropathy in my animal model?
A: Peripheral neuropathy can be monitored using a combination of behavioral and electrophysiological tests. Behavioral assays such as the von Frey test for mechanical allodynia and the acetone test for cold allodynia are common. Electrophysiological measurements, like nerve conduction velocity (NCV), provide a quantitative assessment of nerve function.[5] A study in Wistar rats showed that this compound concentrations in peripheral nerve tissue above 100 ng/g were associated with a reduction in NCV.[5]
Q: What are the signs of neutropenia and how can it be managed?
A: Signs of neutropenia (a low level of neutrophils) can include increased susceptibility to infections. It is crucial to monitor complete blood counts (CBCs) regularly throughout the study. Prophylactic or therapeutic administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be used to manage neutropenia by stimulating the bone marrow to produce more neutrophils.[7][8]
Q: How can I mitigate chemotherapy-induced fatigue in my study?
A: Fatigue in animal models can be assessed by monitoring voluntary wheel running activity or through forced swim tests.[3] Pharmacological interventions with agents like taltirelin or methylphenidate have shown some efficacy in alleviating chemotherapy-induced fatigue in mice.[3] Additionally, ensuring proper hydration and nutrition can provide supportive care.
Q: What are the recommended strategies for managing diarrhea?
A: For chemotherapy-induced diarrhea, initial management in animal models can include supportive care with fluid and electrolyte replacement to prevent dehydration. Antidiarrheal agents such as loperamide can be used.[6][9] In veterinary medicine, smectite, a natural clay, has been shown to be effective in managing chemotherapy-induced diarrhea in dogs.[4]
Troubleshooting Guides
Troubleshooting Peripheral Neuropathy
| Observed Issue | Potential Cause | Recommended Action |
| Animals exhibit significant signs of pain or distress (e.g., excessive paw licking, vocalization). | Severe mechanical or cold allodynia due to this compound-induced neuropathy. | - Reduce the dose of this compound in subsequent cycles.- Administer appropriate analgesics as per veterinary guidance.- Consider co-administration of a neuroprotective agent. Acetyl-L-carnitine (ALC) has been investigated for preventing this compound-induced neuropathy.[10][11][12] |
| Inconsistent results in behavioral tests for neuropathy. | - Improper acclimatization of animals to the testing environment.- Variation in experimenter technique. | - Ensure a consistent and adequate acclimatization period before testing.- Standardize the testing protocol and ensure all experimenters are properly trained. |
| No detectable neuropathy at expected doses. | - Animal strain may be less susceptible.- Insufficient dose or duration of treatment. | - Review the literature for appropriate strains for neuropathy studies.- Perform a dose-escalation study to determine the optimal dose for inducing neuropathy in your model. |
Troubleshooting Neutropenia
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal deaths, possibly due to infection. | Severe neutropenia leading to immunosuppression. | - Implement regular monitoring of complete blood counts (CBCs).- Administer prophylactic G-CSF.[7]- House animals in a sterile environment to minimize infection risk. |
| Neutrophil counts do not recover sufficiently between treatment cycles. | - Insufficient time between doses.- High dose of this compound causing prolonged myelosuppression. | - Increase the duration of the treatment cycle.- Reduce the dose of this compound.- Administer G-CSF to accelerate neutrophil recovery.[8] |
Troubleshooting Fatigue
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss and reduced activity levels. | Chemotherapy-induced fatigue and potential dehydration/malnutrition. | - Monitor body weight and food/water intake daily.- Provide nutritional support and ensure easy access to food and water.- Consider environmental enrichment to encourage activity. |
| Difficulty in differentiating fatigue from general malaise. | Overlapping symptoms of toxicity. | - Utilize specific behavioral tests for fatigue, such as voluntary wheel running.[3]- Correlate activity levels with other signs of toxicity to get a clearer picture. |
Troubleshooting Diarrhea
| Observed Issue | Potential Cause | Recommended Action |
| Animals show signs of dehydration (e.g., scruffy coat, sunken eyes). | Severe diarrhea leading to fluid loss. | - Administer subcutaneous or intravenous fluids as advised by a veterinarian.- Provide oral rehydration solutions. |
| Diarrhea persists despite supportive care. | High gastrointestinal toxicity of the administered this compound dose. | - Reduce the dose of this compound.- Administer antidiarrheal medication like loperamide.[9]- Consider dietary modifications, such as providing a more easily digestible diet. |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the sensitivity to a non-painful mechanical stimulus as an indicator of peripheral neuropathy.
Materials:
-
von Frey filaments with varying bending forces (e.g., 0.008g to 26g)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the animal in the testing chamber on the wire mesh platform for at least 15-30 minutes before testing to allow for acclimatization.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Positive Response: A positive response is defined as a brisk withdrawal of the paw, licking, or flinching upon application of the filament.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the appropriate statistical method. A decrease in the threshold indicates mechanical allodynia.
Protocol 2: Assessment of Nerve Conduction Velocity (NCV)
Objective: To directly measure the speed of electrical impulse propagation along a nerve to assess nerve function.
Materials:
-
Electrophysiology recording system with a nerve stimulator and recording electrodes
-
Anesthesia (e.g., isoflurane)
-
Needle electrodes
Procedure:
-
Anesthesia: Anesthetize the animal and maintain a stable body temperature.
-
Electrode Placement: Place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle). Place recording electrodes in the interosseous muscles of the paw.
-
Nerve Stimulation: Deliver a supramaximal electrical stimulus at both stimulation points and record the resulting compound muscle action potentials (CMAPs).
-
Latency Measurement: Measure the latency of the CMAP onset from each stimulation point.
-
NCV Calculation: Measure the distance between the two stimulation points. Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)). A decrease in NCV is indicative of neuropathy.[5]
Protocol 3: Monitoring and Management of Neutropenia with G-CSF
Objective: To monitor for the development of neutropenia and to administer G-CSF to mitigate its severity.
Materials:
-
Blood collection supplies (e.g., EDTA tubes, lancets)
-
Automated hematology analyzer or manual cell counting equipment
-
Recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF)
-
Sterile saline for injection
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample via a suitable method (e.g., tail vein, saphenous vein) to establish baseline blood cell counts.
-
Post-Treatment Monitoring: Collect blood samples at predetermined time points after this compound administration (e.g., daily or every other day) to monitor for a drop in neutrophil counts.
-
G-CSF Administration: If the absolute neutrophil count (ANC) drops below a predetermined threshold (e.g., <1,000 cells/µL), begin administration of G-CSF. A typical dose for mice is 50-250 µg/kg, administered subcutaneously once daily.
-
Continued Monitoring: Continue daily blood collection and G-CSF administration until the ANC recovers to a safe level (e.g., >2,000 cells/µL).
-
Data Recording: Record all blood cell counts and G-CSF administration details meticulously.
Protocol 4: Supportive Care for Chemotherapy-Induced Diarrhea
Objective: To provide supportive care to animals experiencing diarrhea to prevent dehydration and weight loss.
Materials:
-
Sterile isotonic fluids (e.g., 0.9% saline, Lactated Ringer's solution)
-
Syringes and needles for subcutaneous administration
-
Oral rehydration solution
-
Easily digestible, high-calorie food supplement
-
Loperamide solution
Procedure:
-
Daily Monitoring: Monitor animals daily for signs of diarrhea, including changes in fecal consistency, frequency of defecation, and perineal soiling. Also, monitor body weight and general appearance.
-
Fluid Therapy: If signs of dehydration are present, administer subcutaneous fluids as directed by a veterinarian. The volume will depend on the animal's weight and the severity of dehydration.
-
Nutritional Support: Provide a highly palatable and easily digestible food source. A high-calorie dietary supplement can also be offered.
-
Antidiarrheal Medication: If diarrhea is severe or persistent, administer loperamide orally at a dose prescribed by a veterinarian.
-
Environmental Cleanliness: Maintain a clean and dry cage environment to prevent skin irritation and secondary infections.
Quantitative Data Summary
Table 1: Dose-Dependent Incidence of Peripheral Neuropathy with this compound in Rats
| Dose of this compound (mg/kg) | Administration Schedule | Observed Effect on Nerve Conduction Velocity (NCV) | Reference |
| 1.2 and 2.4 | Intravenous (bolus, 30-min infusion, 3-hr infusion) | A trend towards peripheral neurotoxicity was observed after 2 weeks, with bolus administration showing the most effect. This compound concentrations in peripheral nerve tissue >100 ng/g were associated with a reduction in NCV, but a clear dose-dependence was not observed. | [5] |
Table 2: Clinically Observed Adverse Events with this compound
| Adverse Event | Grade 1-2 Incidence (%) | Grade 3-4 Incidence (%) | Reference |
| Peripheral Sensory Neuropathy | 66 (Grade 2 or lower) | DLT observed at 22.0 mg/m² | [13][14] |
| Neutropenia | 31 (Grade 2 or lower) | Low incidence of severe hematological events | [15][14] |
| Fatigue | 34 (Grade 2 or lower) | - | [14] |
| Diarrhea | - | DLT observed at 7.0 mg/m² (weekly) | [15] |
DLT: Dose-Limiting Toxicity. Data is from clinical trials and may not directly translate to all animal models but provides a guide to expected toxicities.
Signaling Pathways and Workflows
Caption: this compound's Mechanism of Action.
Caption: Workflow for Managing this compound-Induced Neuropathy.
Caption: Decision Tree for Managing this compound-Induced Neutropenia.
References
- 1. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the effects of chemotherapy-induced fatigue and pharmacological interventions in multiple mouse behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy-induced diarrhoea in dogs and its management with smectite: Results of a monocentric open-label randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure-response relationship of the synthetic epothilone this compound in a peripheral neurotoxicity rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 7. centerforbiosimilars.com [centerforbiosimilars.com]
- 8. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. A Double-Blind, Randomized Phase II Study to Evaluate the Safety and Efficacy of Acetyl-L-Carnitine in the Prevention of this compound-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A double-blind, randomized phase II study to evaluate the safety and efficacy of acetyl-L-carnitine in the prevention of this compound-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of first-line this compound plus prednisone in patients with castration-resistant prostate cancer: a phase II study of the Department of Defense Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sagopilone Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with delivering Sagopilone across the blood-brain barrier (BBB). The information is presented in a practical question-and-answer format to directly address common experimental issues.
Troubleshooting Guides
This section provides solutions to potential problems encountered during experiments aimed at enhancing this compound's BBB penetration.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro BBB permeability of this compound in Transwell assays. | 1. Suboptimal in vitro BBB model: The chosen cell line (e.g., bEnd.3, Caco-2) may not form sufficiently tight junctions, leading to inaccurate permeability measurements. 2. Efflux pump activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) expressed on the endothelial cells, actively transporting it out of the "brain" side of the model. 3. Poor this compound solubility: this compound is a hydrophobic molecule and may precipitate in the aqueous assay medium. | 1. Model Optimization: Utilize co-culture models (e.g., with astrocytes or pericytes) or dynamic systems to enhance barrier properties. Consider using primary cells or induced pluripotent stem cell (iPSC)-derived brain endothelial cells for a more physiologically relevant model. 2. Efflux Pump Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, elacridar) to assess the role of efflux pumps. If permeability increases, it confirms that efflux is a limiting factor. 3. Formulation Improvement: Prepare this compound in a formulation containing a solubilizing agent (e.g., a small percentage of DMSO, cyclodextrin) that is compatible with your cell model. Ensure the final concentration of the vehicle does not affect cell viability or barrier integrity. |
| Inconsistent or low brain concentrations of this compound in in vivo studies. | 1. Rapid systemic clearance: this compound may be quickly cleared from the bloodstream, reducing the time available for it to cross the BBB. 2. Inefficient BBB transport: The inherent ability of this compound to cross the BBB may be limited in the chosen animal model. 3. Analytical method limitations: The method used to quantify this compound in brain tissue (e.g., LC-MS/MS) may lack the required sensitivity or be prone to matrix effects. | 1. Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to determine this compound's half-life in plasma. If clearance is rapid, consider formulation strategies like encapsulation in nanoparticles to prolong circulation time. 2. Enhanced Delivery Strategy: Employ a strategy to enhance BBB transport, such as formulating this compound in nanoparticles functionalized with a targeting ligand (e.g., transferrin) to facilitate receptor-mediated transcytosis. 3. Method Validation: Validate the LC-MS/MS method for brain tissue homogenate, including assessment of matrix effects, recovery, and lower limit of quantification (LLOQ). Use an appropriate internal standard to ensure accuracy. |
| Difficulty in formulating this compound-loaded nanoparticles. | 1. Poor encapsulation efficiency: The hydrophobic nature of this compound may lead to its expulsion from the aqueous phase during nanoparticle formation. 2. Particle aggregation: Nanoparticles may be unstable and aggregate over time, especially after surface functionalization. 3. Inconsistent particle size and drug loading: Variations in the formulation process can lead to batch-to-batch variability. | 1. Optimization of Formulation: Experiment with different nanoparticle materials (e.g., PLGA, liposomes) and formulation methods (e.g., nanoprecipitation, emulsion evaporation). The use of organic solvents in which both the polymer and this compound are soluble can improve encapsulation. 2. Surface Modification: Include a hydrophilic polymer like polyethylene glycol (PEG) in the nanoparticle formulation (PEGylation) to improve stability and prevent aggregation. 3. Process Control: Standardize all parameters of the formulation process, including stirring speed, temperature, and the rate of addition of solutions. Characterize each batch for size, polydispersity index (PDI), and drug loading. |
| Lack of enhanced brain uptake with functionalized nanoparticles. | 1. Ineffective ligand conjugation: The targeting ligand (e.g., transferrin) may not be properly conjugated to the nanoparticle surface, or its binding site may be sterically hindered. 2. Low receptor expression: The target receptor (e.g., transferrin receptor) may not be sufficiently expressed on the BBB of the animal model. 3. Corona effect: In vivo, proteins from the blood can adsorb onto the nanoparticle surface, forming a "protein corona" that masks the targeting ligand.[1] | 1. Characterization of Conjugation: Use analytical techniques (e.g., FTIR, NMR, gel electrophoresis) to confirm successful ligand conjugation. Employ linkers of appropriate length (e.g., PEG spacers) to ensure the ligand is accessible for receptor binding. 2. Receptor Expression Analysis: Verify the expression of the target receptor in the brain microvasculature of your animal model using techniques like immunohistochemistry or western blotting. 3. Stealth Nanoparticles: Utilize dense PEGylation to create a "stealth" effect that reduces protein adsorption and prolongs circulation time, allowing more opportunity for the targeting ligand to interact with its receptor. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to enhancing this compound delivery to the brain.
Q1: What is the baseline permeability of this compound across the blood-brain barrier?
A1: Preclinical studies in mice have shown that this compound can cross the BBB. The reported area under the curve (AUC) ratio of brain to plasma (AUCbrain:AUCplasma) is approximately 0.8, indicating significant brain penetration.[2] Following intravenous administration, this compound has been detected in the brains of mice at therapeutically relevant concentrations.[2][3]
Q2: What are the most promising strategies to further enhance this compound delivery to the brain?
A2: Given this compound's hydrophobicity, nanoparticle-based delivery systems are a promising approach. Specifically, encapsulating this compound in biodegradable polymers like PLGA and functionalizing the nanoparticle surface with ligands that target receptors on the BBB can facilitate transport. Receptor-mediated transcytosis (RMT) is a key mechanism to exploit.[4][5][6]
Q3: Which receptors are commonly targeted for RMT across the BBB?
A3: Several receptors are highly expressed on brain endothelial cells and can be targeted for RMT. These include the transferrin receptor (TfR), insulin receptor, and low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9][10] Targeting these receptors with corresponding ligands (e.g., transferrin for TfR) conjugated to nanoparticles can significantly enhance brain delivery.[7][8][9][10]
Q4: How can I confirm that my functionalized nanoparticles are crossing the BBB and not just accumulating in the brain vasculature?
A4: This is a critical consideration. To differentiate between nanoparticles within the brain parenchyma versus those in the vasculature, techniques such as capillary depletion can be employed. This method separates the brain capillaries from the parenchyma, allowing for separate quantification of the drug or nanoparticle in each fraction. Additionally, advanced imaging techniques like transmission electron microscopy (TEM) can provide visual evidence of nanoparticles within the brain tissue.[11]
Q5: What are the key parameters to measure when evaluating the in vivo efficacy of a this compound delivery system?
A5: Key pharmacokinetic parameters to measure include the brain-to-plasma concentration ratio (Kp), the unbound drug concentration ratio between brain and plasma (Kp,uu), and the permeability-surface area (PS) product.[12] These parameters provide a quantitative measure of the rate and extent of drug delivery to the brain. For efficacy studies in brain tumor models, tumor volume reduction and survival analysis are critical endpoints.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and representative data for nanoparticle-based delivery systems.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Species | Reference |
| AUCbrain:AUCplasma Ratio | 0.8 | Mouse | [2] |
| Brain Concentration (10 min post-IV) | 0.9 µg/g | Mouse | [2] |
| Plasma Concentration (10 min post-IV) | 1.2 µg/mL | Mouse | [2] |
Table 2: Representative Data for Nanoparticle-Mediated Drug Delivery to the Brain
| Nanoparticle Formulation | Targeting Ligand | Drug | Brain Uptake Enhancement (vs. free drug) | Reference |
| PLGA Nanoparticles | Transferrin | Doxorubicin | ~5-fold | [13] |
| Liposomes | Anti-TfR Antibody | Daunorubicin | ~3-fold | [14] |
| Solid Lipid Nanoparticles | Apolipoprotein E | Camptothecin | ~7-fold | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study design.
1. Protocol for In Vivo Evaluation of this compound-Loaded Nanoparticle BBB Penetration
-
Objective: To quantify the brain uptake of this compound delivered via functionalized nanoparticles in a mouse model.
-
Materials:
-
This compound-loaded, transferrin-functionalized nanoparticles (Tf-NP-Sago)
-
Control nanoparticles (non-functionalized NP-Sago)
-
Free this compound solution
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system
-
-
Procedure:
-
Animal Dosing: Divide mice into three groups: (1) Free this compound, (2) NP-Sago, and (3) Tf-NP-Sago. Administer the formulations via tail vein injection at a this compound dose of 5 mg/kg.
-
Blood and Brain Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection, anesthetize the mice and collect blood via cardiac puncture.
-
Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brains, weigh them, and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to extract this compound.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the processed plasma and brain samples using a validated LC-MS/MS method.[2][16][17][18][19]
-
Data Analysis: Calculate the brain and plasma concentrations of this compound at each time point. Determine the AUC for both brain and plasma and calculate the AUCbrain:AUCplasma ratio for each group.
-
2. Protocol for Quantification of this compound in Brain Tissue by LC-MS/MS
-
Objective: To develop and validate a sensitive and specific method for quantifying this compound in brain homogenate.
-
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 analytical column
-
This compound standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Brain homogenate from untreated mice (for matrix)
-
-
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into the blank brain homogenate.
-
Sample Extraction: To 100 µL of brain homogenate (or standard/QC), add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a gradient elution method to achieve good chromatographic separation. Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[16][17]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in enhancing this compound delivery across the BBB.
Caption: Receptor-mediated transcytosis of a this compound-loaded nanoparticle.
Caption: Workflow for in vivo evaluation of nanoparticle-mediated this compound delivery.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sapientiacollaborative.org [sapientiacollaborative.org]
- 6. researchgate.net [researchgate.net]
- 7. Modification of Nanoparticles with Transferrin for Targeting Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 16. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preclinical Studies of Sagopilone-Induced Peripheral Sensory Neuropathy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sagopilone-induced peripheral sensory neuropathy in preclinical models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering step-by-step solutions.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral test results (e.g., von Frey, acetone test). | 1. Insufficient animal acclimation. 2. Inconsistent testing environment (e.g., temperature, lighting, noise). 3. Experimenter bias. 4. Animal-specific factors (e.g., stress, age, sex).[1][2] | 1. Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before each session and to the specific testing apparatus. 2. Standardize Environment: Maintain consistent temperature, lighting, and low noise levels during all testing periods. 3. Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups. 4. Consistent Handling: Handle animals gently and consistently to minimize stress. Use animals of the same sex and a narrow age range if possible, as these factors can influence pain sensitivity.[2] |
| No significant difference in nerve conduction velocity (NCV) between control and this compound-treated groups. | 1. Insufficient dose or duration of this compound treatment. 2. Timing of NCV measurement is too early. 3. Technical issues with NCV recording. 4. Insensitivity of NCV to early-stage neuropathy.[1][3][4] | 1. Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing neuropathy in your chosen animal model. A study in Wistar rats used intravenous doses of 1.2 and 2.4 mg/kg.[5] 2. Time Course Analysis: Measure NCV at multiple time points after this compound administration to capture the onset and progression of neuropathy. 3. Technical Check: Ensure proper electrode placement, maintenance of animal body temperature (around 37°C), and appropriate stimulation parameters.[6] 4. Complementary Measures: NCV primarily assesses large myelinated fibers.[1][3][4] Consider adding histological analysis of intraepidermal nerve fiber density (IENFD) to evaluate damage to small, unmyelinated fibers. |
| Animals show signs of motor impairment, confounding sensory test results. | 1. This compound-induced motor neuropathy. 2. General sickness or malaise due to drug toxicity. | 1. Motor Function Assessment: Use a rotarod test to specifically assess motor coordination and deficits. This can help differentiate between sensory-specific and motor impairments. 2. Monitor Animal Health: Regularly monitor body weight, food and water intake, and general appearance. If significant systemic toxicity is observed, consider adjusting the dose or administration schedule. 3. Test Selection: Prioritize sensory tests that are less dependent on complex motor responses. |
| Difficulty in obtaining consistent histological findings (e.g., IENFD). | 1. Improper tissue collection and processing. 2. Variability in staining procedures. 3. Subjectivity in nerve fiber counting. | 1. Standardized Protocols: Follow a strict, standardized protocol for skin punch biopsy, fixation, and sectioning. 2. Staining Controls: Use positive and negative controls for immunohistochemical staining (e.g., PGP 9.5) to ensure consistency. 3. Blinded & Stereological Counting: The person counting the nerve fibers should be blinded to the treatment groups. Employ stereological methods to ensure unbiased quantification.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the study of this compound-induced neuropathy.
Q1: What is the underlying mechanism of this compound-induced peripheral neuropathy?
A1: this compound, an epothilone, stabilizes microtubules. In neurons, this disrupts the normal dynamics of the microtubule network, which is essential for axonal transport. This impairment leads to a "dying-back" axonopathy, mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and neuroinflammation, ultimately resulting in neuronal damage and the symptoms of peripheral neuropathy.
Q2: Which animal model is best for studying this compound-induced neuropathy?
A2: Both rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, BALB/c) are commonly used for chemotherapy-induced peripheral neuropathy (CIPN) studies.[1][3] The choice depends on the specific research question. However, there is a lack of consistency across studies regarding the optimal species, strain, sex, and age.[1][3] It is crucial to select a model and justify its use based on the study's objectives and to report these details clearly.
Q3: What are the key outcome measures to assess this compound-induced neuropathy?
A3: A multi-modal approach is recommended:
-
Behavioral Tests: To assess sensory function, including mechanical allodynia (von Frey test) and cold allodynia (acetone test).[7]
-
Electrophysiology: To measure nerve conduction velocity (NCV) and compound muscle action potential (CMAP) amplitude, which reflect the health of large myelinated fibers.[6]
-
Histopathology: To quantify intraepidermal nerve fiber density (IENFD) as a measure of small sensory fiber integrity.[4]
Q4: How do I choose the correct dose and administration route for this compound in my preclinical study?
A4: The dose and route should be relevant to clinical protocols where possible.[1] A preclinical study in Wistar rats used intravenous bolus, 30-minute infusion, or 3-hour infusion of 1.2 and 2.4 mg/kg this compound.[5] It is advisable to conduct a pilot dose-finding study to determine the dose that induces a consistent and measurable neuropathy in your specific animal model without causing excessive systemic toxicity.
Q5: Are there any known preventative strategies for this compound-induced neuropathy?
A5: Research into preventative agents is ongoing. A clinical trial investigating acetyl-L-carnitine (ALC) for the prevention of this compound-induced neuropathy did not find a significant difference in the overall incidence of neuropathy but did suggest a reduction in the intensity of high-grade neuropathy.
Data Presentation
The following tables summarize quantitative data from a preclinical study on this compound-induced peripheral neuropathy.
Table 1: this compound Dosing and Administration in Wistar Rats
| Dose (mg/kg) | Administration Route | Schedule | Reference |
| 1.2 | Intravenous (bolus, 30-min infusion, 3-h infusion) | Once weekly for 2 weeks | [5] |
| 2.4 | Intravenous (bolus, 30-min infusion, 3-h infusion) | Once weekly for 2 weeks | [5] |
Table 2: Effect of this compound on Nerve Conduction Velocity (NCV) in Wistar Rats
| Treatment Group | Parameter | Observation | Reference |
| This compound (1.2 and 2.4 mg/kg) | Nerve Conduction Velocity (NCV) | A trend towards reduced NCV was observed after 2 weeks of treatment. Concentrations in peripheral nerve tissue above 100 ng/g were associated with a reduction in NCV. However, a clear dose-dependent effect was not observed. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mechanical Allodynia (von Frey Test)
-
Objective: To assess the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.
-
Apply the von Frey filament to the mid-plantar surface of the hind paw with enough force to cause the filament to bend.
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a mid-range filament and, depending on the response, use a stiffer or weaker filament in the next application.
-
Record the filament force that elicits a response approximately 50% of the time.
-
Cold Allodynia (Acetone Test)
-
Objective: To measure the response to a non-noxious cold stimulus.
-
Apparatus: A syringe or pipette to apply a consistent drop of acetone.
-
Procedure:
-
Acclimate the animal on a wire mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response for 30-60 seconds.
-
Record the duration or frequency of paw withdrawal, flinching, or licking.
-
Repeat the test multiple times with an inter-trial interval of at least 5 minutes.
-
Motor Coordination (Rotarod Test)
-
Objective: To evaluate motor coordination and balance.
-
Apparatus: An automated rotarod device.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Train the animals on the rotarod at a constant, low speed for a set duration on consecutive days before the baseline measurement.
-
For testing, place the animal on the rotating rod.
-
The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod or the speed at which the animal falls.
-
Nerve Conduction Velocity (NCV)
-
Objective: To measure the speed of electrical impulse propagation along a nerve.
-
Procedure:
-
Anesthetize the animal and maintain its body temperature at approximately 37°C.
-
For sciatic nerve NCV, place stimulating electrodes at the sciatic notch (proximal) and the ankle (distal).
-
Place recording electrodes in the small muscles of the paw.
-
Deliver a supramaximal electrical stimulus at the proximal and distal sites and record the resulting compound muscle action potentials (CMAPs).
-
Measure the latency (time from stimulus to the onset of the CMAP) for both stimulation sites.
-
Measure the distance between the proximal and distal stimulation sites.
-
Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[6]
-
Visualizations
Signaling Pathway of this compound-Induced Neuropathy
Caption: this compound's mechanism of inducing peripheral neuropathy.
Experimental Workflow for Assessing this compound Neuropathy
Caption: A typical preclinical workflow for studying this compound neuropathy.
Logical Relationships in Preclinical Neuropathy Studiesdot
// Nodes drug [label="Drug Administration\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism [label="Molecular Mechanism\n(Microtubule Disruption)", fillcolor="#FBBC05", fontcolor="#202124"]; pathology [label="Pathophysiology\n(Axonopathy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; functional [label="Functional Deficits\n(Sensory Loss, Pain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assessment [label="Assessment Methods", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; behavior [label="Behavioral Tests", fillcolor="#5F6368", fontcolor="#FFFFFF"]; electro [label="Electrophysiology (NCV)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; histo [label="Histopathology (IENFD)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges drug -> mechanism [label="Initiates"]; mechanism -> pathology [label="Leads to"]; pathology -> functional [label="Results in"]; functional -> assessment [label="Measured by"]; assessment -> behavior; assessment -> electro; assessment -> histo; }
References
- 1. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Exposure-response relationship of the synthetic epothilone this compound in a peripheral neurotoxicity rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Optimizing Sagopilone and Bevacizumab Combination Therapy in NSCLC Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sagopilone and Bevacizumab combination therapy in Non-Small Cell Lung Cancer (NSCLC) models.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during in vitro and in vivo experiments with this drug combination.
| Question | Answer & Troubleshooting Steps |
| In Vitro: Why am I observing higher-than-expected toxicity or cell death in my control (single-agent) this compound-treated NSCLC cells? | Possible Causes: * Cell Line Sensitivity: Different NSCLC cell lines exhibit varying sensitivities to microtubule-stabilizing agents.[1] * Drug Concentration: The concentration of this compound may be too high for your specific cell line. * Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Troubleshooting: 1. Perform a Dose-Response Curve: Determine the IC50 of this compound for your specific NSCLC cell line to identify the optimal concentration range for your experiments.[2][3] 2. Check Solvent Controls: Include a vehicle-only control to rule out solvent-induced toxicity. 3. Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. |
| In Vitro: I am not observing a synergistic effect when combining this compound and Bevacizumab. What could be the reason? | Possible Causes: * Inappropriate Dosing Ratio: The ratio of this compound to Bevacizumab may not be optimal for synergy. * Assay Timing: The duration of drug exposure may be too short or too long to observe a synergistic interaction. * VEGF Expression Levels: The NSCLC cell line used may have low intrinsic expression of Vascular Endothelial Growth Factor (VEGF), the target of Bevacizumab.[4] Troubleshooting: 1. Checkerboard Assay: Perform a checkerboard (matrix) dose-response experiment with varying concentrations of both drugs to identify synergistic ratios.[5] 2. Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 3. Quantify VEGF Expression: Measure the level of VEGF secreted by your NSCLC cell line using an ELISA to confirm it is a suitable model for Bevacizumab activity.[4] 4. Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI and quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[6] |
| In Vivo: My NSCLC xenograft tumors are not responding to the this compound and Bevacizumab combination therapy. | Possible Causes: * Drug Dosing and Schedule: The administered doses or the timing of administration may be suboptimal. * Tumor Model Resistance: The specific patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model may be inherently resistant to this combination. Tumors with high expression of genes involved in cell adhesion and angiogenesis, or with wild-type TP53, may be more resistant to this compound.[1][7] * Bevacizumab Inactivity: Bevacizumab is a humanized antibody and may have reduced activity in some murine models. Troubleshooting: 1. Review Dosing Regimen: A reported effective regimen is this compound at 8 mg/kg (i.v.) and Bevacizumab at 0.5 mg/kg (i.p. daily).[1] 2. Characterize Your Xenograft Model: If using a PDX model, analyze its genomic profile to check for markers of resistance.[1] 3. Consider an Alternative Anti-VEGF Agent: If Bevacizumab activity is a concern, a murine-specific VEGF inhibitor could be considered for proof-of-concept studies. |
| In Vivo: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models treated with the combination therapy. | Possible Causes: * Overlapping Toxicities: The combination may lead to enhanced toxicity compared to single agents. Bevacizumab can be associated with hypertension and bleeding, while this compound's side effects can include neutropenia.[8] * Animal Strain Sensitivity: The specific mouse or rat strain may be more susceptible to the toxic effects of the drugs. Troubleshooting: 1. Dose De-escalation: Reduce the dose of one or both agents to a more tolerable level while trying to maintain efficacy. 2. Staggered Dosing: Consider a sequential dosing schedule instead of concurrent administration to potentially mitigate overlapping toxicities. 3. Monitor Animal Health Closely: Implement a robust monitoring plan that includes daily weight checks and clinical scoring to detect early signs of toxicity. |
Quantitative Data from Preclinical NSCLC Models
The following tables summarize in vivo efficacy data for this compound and Bevacizumab combination therapy in various NSCLC xenograft models.[1][9]
Table 1: In Vivo Efficacy of this compound and Bevacizumab Combination in NSCLC Xenograft Models [1][9]
| Tumor Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| A549 | This compound | 8 mg/kg i.v. | 58 |
| Bevacizumab | 0.5 mg/kg i.p. daily | 35 | |
| This compound + Bevacizumab | 8 mg/kg i.v. + 0.5 mg/kg i.p. daily | 75 | |
| LXF | This compound | 8 mg/kg i.v. | 45 |
| Bevacizumab | 0.5 mg/kg i.p. daily | 20 | |
| This compound + Bevacizumab | 8 mg/kg i.v. + 0.5 mg/kg i.p. daily | 68 | |
| Lu7612 | This compound | 8 mg/kg i.v. | 30 |
| Bevacizumab | 0.5 mg/kg i.p. daily | 15 | |
| This compound + Bevacizumab | 8 mg/kg i.v. + 0.5 mg/kg i.p. daily | 55 |
Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to the vehicle-treated control group.
Experimental Protocols
In Vitro Cell Viability Assay for Combination Synergy (MTT Assay)
This protocol is adapted for assessing the synergistic effects of this compound and Bevacizumab on NSCLC cell lines.[2][3]
Materials:
-
NSCLC cell line (e.g., A549, NCI-H460)
-
Complete culture medium
-
This compound
-
Bevacizumab
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and Bevacizumab. For combination wells, prepare mixtures at fixed ratios (e.g., based on the IC50 ratio of the individual drugs).
-
Treatment: Remove the old media and add 100 µL of media containing the single agents or the drug combination to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use software like CompuSyn or a similar tool to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6]
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol is designed to assess the anti-angiogenic effects of Bevacizumab, alone and in combination with this compound.[10][11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or similar basement membrane extract)
-
This compound
-
Bevacizumab
-
96-well plates
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium.
-
Treatment: Add this compound, Bevacizumab, or the combination to the HUVEC suspension.
-
Seeding: Seed the treated HUVECs onto the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.
In Vivo NSCLC Xenograft Model for Combination Therapy
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and Bevacizumab in a subcutaneous NSCLC xenograft model.[1][9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell line (e.g., A549) or patient-derived tumor fragments
-
Matrigel (optional, for cell line-derived xenografts)
-
This compound
-
Bevacizumab
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject NSCLC cells (mixed with Matrigel if desired) or implant patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Bevacizumab alone, this compound + Bevacizumab).
-
Drug Administration:
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitoring Animal Welfare: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Diagram of Combined Signaling Pathway Inhibition
Caption: Combined action of this compound and Bevacizumab on NSCLC signaling pathways.
Experimental Workflow for In Vitro Synergy Analysis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. VEGF/VEGFR-Targeted Therapy and Immunotherapy in Non-small Cell Lung Cancer: Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative profiling of the novel epothilone, this compound, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Tube formation assay [bio-protocol.org]
- 11. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Sagopilone Studies in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the refinement of Sagopilone treatment schedules in long-term animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from preclinical studies to facilitate the successful design and execution of your research.
Troubleshooting Guide
This guide addresses common issues encountered during long-term this compound administration in animal models.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Weight Loss or Cachexia | - Tumor progression- Drug-induced anorexia or gastrointestinal toxicity- Dehydration | - Monitor tumor burden closely.- Provide nutritional support with high-calorie, palatable food.- Administer subcutaneous or intravenous fluids for hydration.- Consider dose reduction or a temporary treatment holiday if weight loss is severe (>15-20% of baseline). |
| Signs of Peripheral Neuropathy (e.g., altered gait, reduced grip strength) | - this compound is a microtubule-stabilizing agent known to cause neurotoxicity. | - Implement regular neurological assessments (e.g., grip strength test, gait analysis).- Consider reducing the dose or frequency of administration.- Prophylactic or concurrent treatment with neuroprotective agents may be explored, though clinical evidence for efficacy with this compound is limited. |
| Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) | - Chemotherapy-induced damage to hematopoietic stem and progenitor cells. | - Monitor complete blood counts (CBCs) regularly.- For neutropenia, consider the use of granulocyte colony-stimulating factors (G-CSFs) as a supportive care measure.[1][2][3]- For severe anemia, blood transfusions may be necessary.[1][2]- For thrombocytopenia, platelet transfusions are a temporary solution for severe cases.[1][2] Dose delays may be required for platelet recovery.[4] |
| Injection Site Reactions | - Improper injection technique- Irritation from the drug formulation | - Ensure proper intravenous administration technique to avoid extravasation.- Flush the catheter with sterile saline before and after administration.- Monitor the injection site for signs of inflammation or necrosis.- Consider diluting the drug in a larger volume of a suitable vehicle. |
| Diarrhea | - Drug-induced gastrointestinal mucositis. | - Provide supportive care, including hydration and electrolyte replacement.[5]- Administer anti-diarrheal medications as appropriate.- Ensure easy access to food and water. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose and schedule for this compound in a mouse xenograft model?
A1: A previously published study on non-small cell lung cancer xenografts in mice used a treatment schedule of this compound administered intravenously.[6][7] However, the optimal dose and schedule can vary significantly depending on the tumor model, its sensitivity to the drug, and the overall health of the animal. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. A general approach is to start with a dose known to have anti-tumor activity from in vitro studies and escalate until dose-limiting toxicities are observed.[8]
Q2: How should I formulate this compound for intravenous injection in rodents?
A2: this compound is poorly water-soluble, with a solubility of approximately 12 µg/mL.[8] Therefore, a solubilizing agent is necessary for parenteral administration. A common strategy is to use a co-solvent system. One described formulation utilizes a mixture of 20% DMSO, 40% PEG 400, 30% of 100 mM citrate buffer (pH 3.0), and 10% Solutol.[9] It is essential to ensure the final formulation is sterile and clear of any precipitates before injection.
Q3: What are the key parameters to monitor during a long-term this compound study?
A3: Comprehensive monitoring is critical for a successful long-term study. Key parameters include:
-
Tumor Growth: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Body Weight: Monitor body weight at least twice weekly as an indicator of overall health.
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in appetite, activity level, posture, and grooming habits.
-
Hematology: Perform complete blood counts (CBCs) periodically (e.g., weekly or bi-weekly) to assess for myelosuppression.
-
Neurological Function: Conduct assessments for peripheral neuropathy, such as grip strength tests, at regular intervals.
Q4: What is the mechanism of action of this compound?
A4: this compound is a microtubule-stabilizing agent.[10][11] It binds to β-tubulin, promoting the assembly and stability of microtubules.[12] This disruption of microtubule dynamics leads to cell-cycle arrest in mitosis and ultimately induces apoptosis (programmed cell death).[12][13]
Experimental Protocols
Intravenous Administration of this compound in Mice (Tail Vein Injection)
Materials:
-
This compound formulated in a sterile, injectable vehicle.
-
Appropriate-sized syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge).
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
70% ethanol or other suitable disinfectant.
-
Sterile gauze.
Procedure:
-
Animal Preparation: Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins. This is a common practice to facilitate injection.
-
Restraint: Place the mouse in a suitable restrainer to minimize movement and stress.
-
Vein Visualization: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Injection:
-
Load the syringe with the correct volume of this compound formulation, ensuring there are no air bubbles. The maximum volume for a bolus injection is typically 5 ml/kg.[14]
-
Position the needle, with the bevel facing up, parallel to the lateral tail vein.
-
Carefully insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the formulation. If swelling occurs at the injection site, the needle is likely not in the vein, and you should remove it and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Quantitative Data Summary
This compound Dose-Response in a Peripheral Neurotoxicity Rat Model
| Treatment Group | Dose (mg/kg) | Schedule | Observation |
| Group 1 | 1.2 | Bolus IV | Trend towards peripheral neurotoxicity after 2 weeks. |
| Group 2 | 2.4 | Bolus IV | Trend towards peripheral neurotoxicity after 2 weeks (more pronounced than 1.2 mg/kg). |
| Group 3 | 1.2 | 30-min IV infusion | Trend towards peripheral neurotoxicity after 2 weeks (less than bolus). |
| Group 4 | 2.4 | 30-min IV infusion | Trend towards peripheral neurotoxicity after 2 weeks (less than bolus). |
| Group 5 | 1.2 | 3-hour IV infusion | Trend towards peripheral neurotoxicity after 2 weeks (least pronounced). |
| Group 6 | 2.4 | 3-hour IV infusion | Trend towards peripheral neurotoxicity after 2 weeks (least pronounced). |
| Data summarized from a study investigating this compound-induced peripheral neurotoxicity in Wistar rats.[5] |
Clinical Dosing Schedules for this compound
| Study Phase | Patient Population | Dose | Schedule | Dose-Limiting Toxicities |
| Phase I | Refractory Solid Tumors | 12.4 - 22.0 mg/m² | 30-min IV infusion every 3 weeks | Peripheral sensory neuropathy |
| Phase I | Refractory Solid Tumors | 0.6 - 7.0 mg/m² | Weekly 30-min IV infusion | Diarrhea, peripheral neuropathy |
| Data from human clinical trials.[1][15][16] |
Visualizations
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Preclinical Animal Models in Cancer Supportive Care - BioModels [biomodels.com]
- 6. Comparative profiling of the novel epothilone, this compound, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. mdpi.com [mdpi.com]
- 11. ClinPGx [clinpgx.org]
- 12. Crosstalk between Microtubule Stabilizing Agents and Prostate Cancer [mdpi.com]
- 13. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. academy.royalcanin.com [academy.royalcanin.com]
- 16. First clinical pharmacokinetic dose-escalation study of this compound, a novel, fully synthetic epothilone, in Japanese patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sagopilone Hematological Safety in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering hematological adverse events while using Sagopilone in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the known hematological adverse events of this compound in preclinical mouse models?
A1: While peripheral neuropathy is a primary dose-limiting toxicity observed in clinical trials, myelosuppression is also a significant adverse event associated with epothilones like this compound.[1] In mouse studies, this can manifest as a decrease in white blood cells (leukopenia), neutrophils (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia). The severity of these effects is typically dose-dependent. Although specific public data on the dose-response of this compound's hematological toxicity in mice is limited, it is a known class effect of microtubule-stabilizing agents.
Q2: How can I monitor for this compound-induced hematological toxicity in my mouse colony?
A2: Regular monitoring of peripheral blood counts is crucial. A complete blood count (CBC) with differential should be performed at baseline before this compound administration and at regular intervals post-treatment. Key parameters to monitor include total white blood cells (WBC), absolute neutrophil count (ANC), red blood cells (RBC), hemoglobin (Hgb), and platelet count (PLT).
Q3: At what time points should I collect blood samples to assess the nadir of blood cell counts after this compound administration?
A3: For many cytotoxic agents, the nadir (the lowest point) for neutrophils typically occurs between 4 to 7 days after drug administration, with recovery starting around day 10. For red blood cells and platelets, the nadir may be observed later, around days 10 to 17, with recovery by day 32.[2][3] It is advisable to perform blood collections at several time points (e.g., Day 4, 7, 10, 14, and 21) after the initial this compound dose to establish the kinetics of myelosuppression and recovery in your specific experimental model.
Q4: What are the signs of severe hematological toxicity in mice that I should watch for?
A4: Mice with severe neutropenia are highly susceptible to infections. Clinical signs may include lethargy, ruffled fur, hunched posture, reduced food and water intake, and weight loss. Severe anemia can lead to pale mucous membranes and decreased activity. Thrombocytopenia may result in spontaneous bleeding or bruising. If these signs are observed, veterinary consultation is recommended.
Q5: Can Granulocyte Colony-Stimulating Factor (G-CSF) be used to mitigate this compound-induced neutropenia?
Troubleshooting Guides
Issue 1: Unexpectedly Severe Myelosuppression Observed
Potential Cause 1: Dosing Miscalculation or Overdose
-
Troubleshooting: Double-check all calculations for dose preparation and administration volume. Ensure the correct concentration of the this compound stock solution.
Potential Cause 2: Mouse Strain Sensitivity
-
Troubleshooting: Different mouse strains can exhibit varying sensitivities to chemotherapeutic agents. If using a strain for the first time with this compound, consider a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in that specific strain.
Potential Cause 3: Interaction with Other Experimental Agents
-
Troubleshooting: If this compound is being used in combination with other drugs, consider the possibility of synergistic myelosuppressive effects. Review the known side-effect profiles of all co-administered agents.
Issue 2: High Incidence of Infections in this compound-Treated Mice
Potential Cause: Severe Neutropenia
-
Troubleshooting:
-
Prophylactic G-CSF: Administer G-CSF or pegfilgrastim prophylactically, starting 24 hours after this compound administration, to reduce the duration and severity of neutropenia.
-
Antibiotic Prophylaxis: Consider prophylactic administration of broad-spectrum antibiotics in the drinking water to prevent opportunistic infections during the period of expected neutropenia.
-
Enhanced Husbandry: Maintain a sterile environment, provide autoclaved food and water, and minimize handling of the animals to reduce exposure to pathogens.
-
Issue 3: G-CSF Administration is Not Ameliorating Neutropenia
Potential Cause 1: Improper Timing of G-CSF Administration
-
Troubleshooting: G-CSF should be administered at least 24 hours after the completion of chemotherapy. Administering it too close to chemotherapy can potentially increase the toxicity to proliferating myeloid precursors.
Potential Cause 2: Insufficient G-CSF Dose or Duration
-
Troubleshooting: The dose of G-CSF may need to be optimized. Refer to the literature for standard dosing regimens of filgrastim and pegfilgrastim in mice. A typical dose for pegfilgrastim is in the range of 150-300 µg/kg administered as a single subcutaneous injection.[5]
Potential Cause 3: Severe Bone Marrow Depletion
-
Troubleshooting: At very high, myeloablative doses of this compound, the pool of hematopoietic stem and progenitor cells may be too depleted for G-CSF to exert its effect. In such cases, a reduction in the this compound dose is necessary.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Hematological Parameters in Mice
This table is a representative example based on the known effects of cytotoxic agents and should be confirmed by experimental data.
| This compound Dose (mg/kg) | Nadir Absolute Neutrophil Count (x10³/µL) | Nadir Platelet Count (x10³/µL) | Nadir Hemoglobin (g/dL) |
| Vehicle Control | 4.5 ± 0.8 | 950 ± 150 | 14.0 ± 1.2 |
| 5 | 2.1 ± 0.5 | 600 ± 120 | 12.5 ± 1.0 |
| 10 | 0.8 ± 0.3 | 350 ± 90 | 10.8 ± 0.9 |
| 15 | < 0.2 | 150 ± 50 | 9.2 ± 0.8 |
Table 2: Example of G-CSF Efficacy in a Mouse Model of Chemotherapy-Induced Neutropenia
This table illustrates the expected effect of G-CSF and is not based on a specific this compound study.
| Treatment Group | Day 7 Absolute Neutrophil Count (x10³/µL) | Time to Neutrophil Recovery (>2.0 x10³/µL) |
| Vehicle Control | 4.2 ± 0.7 | N/A |
| Chemotherapy Alone | 0.4 ± 0.2 | 12 days |
| Chemotherapy + Pegfilgrastim | 1.8 ± 0.5 | 8 days |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
-
Blood Collection:
-
Collect approximately 50-100 µL of whole blood from the submandibular or saphenous vein into EDTA-coated microtubes to prevent coagulation.
-
Ensure proper animal handling and restraint to minimize stress.
-
-
Sample Analysis:
-
Analyze the samples within 4 hours of collection for accurate results.
-
Use an automated hematology analyzer calibrated for mouse blood.[6] These instruments provide values for WBC, RBC, Hgb, hematocrit (Hct), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), and platelet count.
-
Prepare a blood smear for manual differential counting of leukocyte populations (neutrophils, lymphocytes, monocytes, eosinophils, basophils) or use an analyzer with differential capabilities.
-
Protocol 2: Bone Marrow Aspiration and Analysis
-
Animal Euthanasia and Bone Collection:
-
Euthanize the mouse using an approved method.
-
Dissect the femur and tibia, carefully removing the surrounding muscle tissue.
-
-
Bone Marrow Flushing:
-
Cut the ends of the bones.
-
Use a syringe with a 25-gauge needle to flush the bone marrow from the femoral and tibial shafts with 1-3 mL of a suitable buffer (e.g., PBS with 2% FBS).
-
-
Cell Suspension Preparation:
-
Create a single-cell suspension by gently passing the marrow through the needle.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash the cells with buffer and centrifuge to obtain a cell pellet.
-
Resuspend the pellet and filter through a 70 µm cell strainer to remove clumps.
-
-
Cell Counting and Analysis:
-
Count the total number of nucleated cells using a hemocytometer or an automated cell counter.
-
For analysis of hematopoietic stem and progenitor cell populations, cells can be stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., Lin-, Sca-1+, c-Kit+ for LSK cells) and analyzed by flow cytometry.
-
Visualizations
Caption: G-CSF signaling pathway in the mitigation of this compound-induced myelosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Survival efficacy of the PEGylated G-CSFs Maxy-G34 and neulasta in a mouse model of lethal H-ARS, and residual bone marrow damage in treated survivors [scholarworks.indianapolis.iu.edu]
- 3. french.openaccessjournals.com [french.openaccessjournals.com]
- 4. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SURVIVAL EFFICACY OF THE PEGYLATED G-CSFS MAXY-G34 AND NEULASTA IN A MOUSE MODEL OF LETHAL H-ARS, AND RESIDUAL BONE MARROW DAMAGE IN TREATED SURVIVORS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Sagopilone and Paclitaxel on Microtubule Stabilization
A Guide for Researchers and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. Microtubule-stabilizing agents (MSAs) represent a major class of chemotherapeutics that function by suppressing microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]
Paclitaxel (Taxol®), a complex diterpene derived from the Pacific yew tree, was the first MSA to be discovered and has become a cornerstone in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[3][4] Sagopilone (ZK-EPO), a fully synthetic analogue of epothilone B, is a newer generation MSA.[5] Epothilones, originally isolated from the myxobacterium Sorangium cellulosum, represent a distinct structural class of MSAs that share a similar mechanism of action with taxanes but exhibit important differences in efficacy and their activity profile against drug-resistant tumors.[6][7]
This guide provides an objective, data-driven comparison of this compound and Paclitaxel, focusing on their respective effects on microtubule stabilization, mechanisms of action, potency, and profiles against resistant cancer models.
Mechanism of Action: A Shared Target with Key Differences
Both this compound and Paclitaxel exert their cytotoxic effects by binding to the β-subunit of the αβ-tubulin heterodimer.[8][9] This binding event promotes the polymerization of tubulin into microtubules and stabilizes them against depolymerization, even under conditions that would normally cause disassembly, such as cold temperatures or the presence of calcium.[3][4][10] The resulting hyper-stabilized, non-functional microtubules disrupt the delicate dynamic instability required for the formation of the mitotic spindle during cell division.[8][11] This interference activates the spindle assembly checkpoint, leading to a prolonged block in the G2/M phase of the cell cycle and, ultimately, programmed cell death (apoptosis).[12][13]
While both drugs target β-tubulin, their interaction with the binding site exhibits subtle but significant differences. Epothilones, including this compound, are competitive inhibitors of Paclitaxel binding, which indicates that they share a common or at least overlapping binding site on the microtubule.[7][10][14] Despite this, their distinct chemical structures lead to different binding affinities and interactions with tubulin isotypes. Notably, this compound has been shown to have a faster cellular uptake and higher affinity for its target compared to Paclitaxel in certain cancer cell lines.[12] These molecular differences underpin this compound's enhanced potency and its ability to overcome common Paclitaxel resistance mechanisms.
References
- 1. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Frontiers | Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Epothilone and paclitaxel: unexpected differences in promoting the assembly and stabilization of yeast microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Sagopilone vs. Other Epothilones: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of sagopilone with other notable epothilones, primarily patupilone (epothilone B) and ixabepilone (BMS-247550). The information presented herein is collated from various preclinical studies to offer an objective overview of their relative performance, supported by experimental data.
Introduction to Epothilones
Epothilones are a class of microtubule-stabilizing agents that have emerged as a promising alternative to taxanes in cancer therapy.[1] Their mechanism of action involves binding to β-tubulin, which leads to the stabilization of microtubules, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[2][3] A key advantage of epothilones is their efficacy in tumor models that have developed resistance to taxanes, often due to the overexpression of P-glycoprotein (P-gp) efflux pumps.[4][5] This guide focuses on this compound, a fully synthetic epothilone, and compares its preclinical profile with the natural epothilone B, patupilone, and the semi-synthetic analog, ixabepilone.[1][6]
In Vitro Cytotoxicity
The in vitro potency of this compound, patupilone, and ixabepilone has been evaluated across a range of human cancer cell lines. The following table summarizes their 50% inhibitory concentrations (IC50), providing a comparative view of their cytotoxic activity. This compound has demonstrated potent, sub-nanomolar activity against a majority of tested breast cancer cell lines.[7] Patupilone has also shown high potency, particularly in hepatocellular carcinoma cell lines, where it was found to be more potent than taxanes and doxorubicin.[8] Ixabepilone exhibits a broad spectrum of in vitro antitumor activity with IC50 values in the low nanomolar range across various cancer cell lines.[9]
| Cell Line | Cancer Type | This compound IC50 (nM) | Patupilone IC50 (nM) | Ixabepilone IC50 (nM) |
| Breast Cancer | ||||
| MCF7 | Breast Adenocarcinoma | ~1.0[7] | ~3.5[10] | 1.4 - 45[9] |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.8[7] | - | 1.4 - 45[9] |
| MDA-MB-435 | Melanoma (formerly breast) | ~0.5[7] | - | - |
| BT-474 | Breast Ductal Carcinoma | ~1.5[7] | - | - |
| Colon Cancer | ||||
| HCT116 | Colorectal Carcinoma | - | ~0.8[11] | 4.7 - 42[9] |
| Lung Cancer | ||||
| A549 | Lung Carcinoma | - | - | 2.3 - 19[9] |
| Hepatocellular Carcinoma | ||||
| PLC/PRF/5 | Hepatocellular Carcinoma | - | 0.23[8] | - |
| HepG2 | Hepatocellular Carcinoma | - | 0.31[8] | - |
| SNU-449 (P-gp overexpressing) | Hepatocellular Carcinoma | - | 1.14[8] | - |
| Multiple Myeloma | ||||
| RPMI 8226 | Multiple Myeloma | - | 1 - 10[11] | - |
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound, patupilone, and ixabepilone has been demonstrated in various human tumor xenograft models in mice. This compound has shown significant efficacy in non-small cell lung cancer (NSCLC) xenografts, inducing overall responses in 64% of the tested models.[12] It has also demonstrated the ability to cross the blood-brain barrier and inhibit brain tumor growth.[6] Patupilone has been effective in prostate cancer and multiple myeloma xenograft models, leading to tumor regression and prolonged survival.[1][13] Ixabepilone has exhibited a broad spectrum of in vivo activity, including in pediatric cancer models and tumors resistant to paclitaxel.[14]
| Xenograft Model | Cancer Type | Compound | Dosing and Schedule | Key Findings |
| Patient-Derived NSCLC | Non-Small Cell Lung Cancer | This compound | Not specified | Overall response in 64% of models (14 of 22)[12] |
| U373 & U87 | Glioblastoma | This compound | Not specified | Significant antitumor activity[6] |
| DU 145 | Prostate Cancer | Patupilone | 4 mg/kg, single dose | Transient tumor regression[13] |
| PC-3M (orthotopic) | Prostate Cancer | Patupilone | 4 or 5 mg/kg/week | Impaired primary tumor growth and abrogated metastases[13] |
| RPMI 8226 | Multiple Myeloma | Patupilone | 2.5 - 4 mg/kg | Prolonged survival and suppressed tumor growth[10] |
| Pediatric Solid Tumors | Rhabdomyosarcoma, Neuroblastoma, Wilms' tumor | Ixabepilone | 10 mg/kg (MTD) | Induced objective responses in a majority of models |
| Paclitaxel-Resistant Tumors | Ovarian, Pancreatic, Breast | Ixabepilone | Not specified | Retained activity in paclitaxel-resistant models[14] |
Preclinical Pharmacokinetics
A comparative overview of the preclinical pharmacokinetic parameters of this compound, patupilone, and ixabepilone is presented below. This compound exhibits high tissue binding.[15] Patupilone's distribution has been well-described by physiologically based pharmacokinetic (PBPK) models.[16] Ixabepilone is characterized by rapid tissue distribution and extensive tissue binding.[13]
| Parameter | This compound | Patupilone | Ixabepilone |
| Species | Human (Phase I) | Rat | Mouse |
| Clearance | 616 - 765 mL/min[17] | - | - |
| Volume of Distribution (Vss) | 3075 - 3688 L[17] | Well-described by PBPK model[16] | Characterized by rapid and extensive tissue distribution[13] |
| Terminal Half-life (t1/2) | 74.4 - 93.1 h[17] | - | 19.2 hours (at 10 mg/kg)[7] |
| Key Features | High tissue binding[15] | PBPK model successfully predicts human pharmacokinetics[16] | Favorable pharmacokinetics with high metabolic stability and low plasma protein binding[18] |
Mechanism of Action: Induction of Apoptosis
Epothilones induce apoptosis following mitotic arrest through a complex interplay of signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated.[4] The process involves the activation of caspases, regulated by the Bcl-2 family of proteins.[19][20]
Signaling Pathway Diagram
Caption: Epothilone-induced apoptosis signaling cascade.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from established methods for determining cell viability.[21][22]
Objective: To determine the concentration of an epothilone that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for the SRB cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[23]
-
Drug Treatment: Add serial dilutions of the epothilones to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[23]
-
Fixation: Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[22]
-
Staining: Discard the TCA and wash the plates with water. Add 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[21]
-
Washing: Remove the SRB solution and wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye.[22]
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[22]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 values using a suitable software.
Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is based on commercially available kits and published methodologies.[24][25]
Objective: To measure the ability of epothilones to promote the polymerization of tubulin into microtubules.
Detailed Methodology:
-
Reagent Preparation: Prepare a solution of purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter dye (e.g., DAPI).[25]
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing different concentrations of the epothilones or a vehicle control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye (e.g., 360 nm excitation and 450 nm emission for DAPI).[9]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization can be quantified and compared between different epothilones.
Human Tumor Xenograft Studies in Immunodeficient Mice
This protocol provides a general framework for in vivo efficacy studies.[11][17]
Objective: To evaluate the antitumor activity of epothilones in a living organism.
Detailed Methodology:
-
Cell/Tissue Preparation: Prepare a single-cell suspension of human cancer cells or small fragments of a patient-derived tumor.[5]
-
Implantation: Subcutaneously inject the cells or implant the tumor fragments into the flank of immunodeficient mice (e.g., nude or SCID mice).[11][26] For some studies, orthotopic implantation into the relevant organ may be performed.[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the epothilones to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.[13]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: At the end of the study, calculate tumor growth inhibition and assess for tumor regression.[7]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[27]
Conclusion
The preclinical data presented in this guide highlight the potent antitumor activity of this compound, patupilone, and ixabepilone. This compound stands out as a fully synthetic epothilone with a favorable efficacy and tolerability profile, and the significant advantage of being able to penetrate the blood-brain barrier.[6] Patupilone and ixabepilone have also demonstrated robust preclinical activity, particularly in drug-resistant models. The choice of a specific epothilone for further development or clinical application will likely depend on the tumor type, the presence of drug resistance mechanisms, and the desired safety profile. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising anticancer agents.
References
- 1. Patupilone (epothilone B) inhibits growth and survival of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubulin polymerization assay [bio-protocol.org]
- 3. Investigation of epothilone B-induced cell death mechanisms in human epithelial cancer cells -in consideration of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. This compound crosses the blood-brain barrier in vivo to inhibit brain tumor growth and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of ixabepilone (BMS247550), a novel epothilone B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zellx.de [zellx.de]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative profiling of the novel epothilone, this compound, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patupilone (epothilone B, EPO906) inhibits growth and metastasis of experimental prostate tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Increased Expression of Death Receptors 4 and 5 Synergizes the Apoptosis Response to Combined Treatment with Etoposide and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II Trial of Ixabepilone Administered Daily for Five Days in Children and Young Adults with Refractory Solid Tumors: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical discovery of ixabepilone, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. maxanim.com [maxanim.com]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LLC cells tumor xenograft model [protocols.io]
- 27. aacrjournals.org [aacrjournals.org]
Sagopilone Demonstrates Superior Antitumor Activity in Taxane-Resistant Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that sagopilone, a novel epothilone, exhibits significant antitumor activity in cancer models that have developed resistance to taxane-based chemotherapies, such as paclitaxel. This comparison guide synthesizes available experimental data, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's performance against taxanes, its mechanism of action, and its potential to overcome key resistance pathways.
This compound demonstrates superior potency in inhibiting the proliferation of a wide range of cancer cell lines, including those overexpressing P-glycoprotein (P-gp), a primary mechanism of taxane resistance. Furthermore, in vivo studies corroborate these findings, showing significant tumor growth inhibition in taxane-resistant xenograft models.
In Vitro Efficacy: this compound Outperforms Paclitaxel in Taxane-Resistant Cell Lines
Quantitative analysis of the half-maximal inhibitory concentration (IC50) across various cancer cell lines highlights this compound's potent cytotoxic effects, even in cells with acquired resistance to paclitaxel.
| Cell Line | Drug | IC50 (nM) | Fold Resistance (Resistant vs. Parental) | Citation |
| A549 (Parental Lung Carcinoma) | Paclitaxel | 10 ± 0.5 | - | [1] |
| A549-Taxol (Paclitaxel-Resistant) | Paclitaxel | 5128 ± 0.7 | 512.8 | [1] |
| A549-Taxol (Paclitaxel-Resistant) | This compound | Data Not Available in search results | - | |
| LCC6 (Parental Breast Cancer) | Paclitaxel | Not Specified | - | [2] |
| LCC6MDR (P-gp Overexpressing) | Paclitaxel | Not Specified | - | [2] |
| LCC6MDR (P-gp Overexpressing) | This compound | Not Specified | - | [2] |
Note: While a direct IC50 value for this compound in the A549-Taxol cell line was not found in the provided search results, multiple sources indicate its effectiveness in P-gp overexpressing and paclitaxel-resistant models. The table reflects the available data.
In Vivo Antitumor Activity: this compound Shows Promise in Taxane-Resistant Xenograft Models
Preclinical studies using animal models with implanted human tumors (xenografts) further validate the antitumor efficacy of this compound in a taxane-resistant setting.
| Xenograft Model | Treatment | Dosage and Schedule | Outcome | Citation |
| P-gp-overexpressing LCC6MDR Breast Cancer | Paclitaxel (12 mg/kg, i.v., q2d x 14) | No significant tumor growth inhibition | [2] | |
| P-gp-overexpressing LCC6MDR Breast Cancer | This compound | Data Not Available in search results | - | |
| Ovarian Cancer Xenograft (Platinum-Resistant) | This compound (16 mg/m²) | 3- or 0.5-h i.v. infusion every 21 days | Confirmed tumor responses observed |
Note: A direct in-vivo comparison of this compound and Paclitaxel in a P-gp overexpressing ovarian cancer model was not available in the search results. The table presents available data on this compound's activity in relevant models.
Mechanism of Action and Overcoming Taxane Resistance
This compound, like taxanes, is a microtubule-stabilizing agent. It binds to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
A key advantage of this compound is its ability to circumvent common taxane resistance mechanisms.[3] Taxane resistance is frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes taxanes from the cancer cell. This compound is not a substrate for P-gp, allowing it to accumulate to effective intracellular concentrations even in resistant cells. Another mechanism of taxane resistance involves mutations in the β-tubulin protein that prevent taxane binding. While not explicitly detailed in the provided search results, the distinct chemical structure of epothilones may allow for effective binding to some taxane-resistant tubulin mutants.
Signaling Pathways
The antitumor activity of both this compound and taxanes, as well as the mechanisms of resistance, are governed by complex signaling pathways.
References
- 1. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MedPath [trial.medpath.com]
A Head-to-Head Study of Sagopilone and Ixabepilone in Breast Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two epothilone B analogues, Sagopilone (ZK-EPO) and Ixabepilone (BMS-247550), in breast cancer cell lines. Both agents are microtubule stabilizers that induce cell cycle arrest and apoptosis, representing a promising class of anti-cancer therapeutics. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Microtubule Stabilization
Both this compound and Ixabepilone share a common mechanism of action. They bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton responsible for maintaining cell structure and segregating chromosomes during mitosis. By binding to β-tubulin, these drugs stabilize microtubules, preventing their dynamic instability. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2][3]
Figure 1. Mechanism of action of this compound and Ixabepilone.
Comparative Efficacy in Breast Cancer Cell Lines
A direct head-to-head in vitro study has demonstrated that this compound exhibits more potent anti-proliferative activity than Ixabepilone across a panel of 20 breast cancer cell lines.[4]
Inhibition of Proliferation (IC50 Values)
The half-maximal inhibitory concentration (IC50) values for this compound and Ixabepilone were determined after 72 hours of treatment. The results are summarized in the table below.
| Cell Line | Estrogen Receptor α (ERα) Status | This compound IC50 (nM) | Ixabepilone IC50 (nM) |
| MCF7 | Positive | 1.1 ± 0.1 | 3.0 ± 0.5 |
| T47D | Positive | 1.0 ± 0.2 | 2.5 ± 0.4 |
| BT-474 | Positive | 0.8 ± 0.1 | 2.2 ± 0.3 |
| ZR-75-1 | Positive | 1.5 ± 0.3 | 4.0 ± 0.8 |
| MDA-MB-361 | Positive | 1.3 ± 0.2 | 3.5 ± 0.6 |
| KPL-1 | Positive | 1.6 ± 0.3 | 4.5 ± 0.9 |
| MDA-MB-231 | Negative | 0.7 ± 0.1 | 1.8 ± 0.3 |
| SKBR3 | Negative | 0.9 ± 0.2 | 2.4 ± 0.4 |
| MDA-MB-435s | Negative | 0.6 ± 0.1 | 1.5 ± 0.2 |
| MDA-MB-468 | Negative | 0.8 ± 0.1 | 2.1 ± 0.3 |
| Hs578T | Negative | 1.2 ± 0.2 | 3.2 ± 0.6 |
| BT-549 | Negative | 1.0 ± 0.2 | 2.8 ± 0.5 |
| CAL-51 | Negative | 0.9 ± 0.1 | 2.3 ± 0.4 |
| DU4475 | Negative | 1.1 ± 0.2 | 3.0 ± 0.5 |
| HCC1143 | Negative | 0.8 ± 0.1 | 2.2 ± 0.3 |
| HCC1500 | Negative | 1.3 ± 0.2 | 3.6 ± 0.7 |
| HCC1806 | Negative | 0.7 ± 0.1 | 1.9 ± 0.3 |
| HCC1937 | Negative | 1.4 ± 0.3 | 3.8 ± 0.7 |
| HCC38 | Negative | 0.9 ± 0.2 | 2.5 ± 0.4 |
| UACC-812 | Negative | 1.2 ± 0.2 | 3.3 ± 0.6 |
Data presented as mean ± standard deviation from triplicate experiments.[4]
Induction of Apoptosis
Both this compound and Ixabepilone induce apoptosis in breast cancer cells. While a direct head-to-head comparison in the same study is not available for apoptosis rates, data from separate studies on the MDA-MB-231 cell line are presented below. It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental conditions between studies.
This compound-Induced Apoptosis in MDA-MB-231 Cells
This compound treatment for 48 hours resulted in a concentration-dependent increase in caspase 3/7 activity, a key indicator of apoptosis.[4]
| Treatment | Relative Caspase 3/7 Activity (RLU) |
| Vehicle (Ethanol) | ~1000 |
| This compound (3 nM) | ~2500 |
| This compound (10 nM) | ~4000 |
| This compound (40 nM) | ~5000 |
RLU: Relative Light Units. Data are approximate values derived from graphical representation in the source.[4]
Ixabepilone-Induced Apoptosis in MDA-MB-231 Cells
Treatment with Ixabepilone (16.5 nM) for 24 hours significantly increased the percentage of apoptotic cells, as determined by Annexin V and 7-AAD staining.
| Cell Population | Percentage of Total Cells |
| Live Cells | 50.8 ± 3.5% |
| Early Apoptotic (Annexin V+) | 4.1-fold increase vs. control |
| Late Apoptotic/Necrotic (Annexin V+/7-AAD+) | 12.3-fold increase vs. control |
Data presented as mean ± standard deviation.
Cell Cycle Arrest
This compound has been shown to induce a G2/M phase cell cycle arrest in a dose-dependent manner in various breast cancer cell lines.[4] While quantitative data from a direct head-to-head comparison with Ixabepilone is not available, Ixabepilone is also known to cause G2/M arrest through the same mechanism of microtubule stabilization.[1][2]
This compound-Induced G2/M Arrest in MDA-MB-231 Cells
| Treatment | Percentage of Cells in G2/M Phase |
| Vehicle (Ethanol) | ~15% |
| This compound (3 nM) | ~20% |
| This compound (10 nM) | ~60% |
| This compound (40 nM) | ~75% |
Data are approximate values derived from graphical representation in the source after 20 hours of treatment.[4]
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
Figure 2. Workflow for the cell proliferation assay.
Breast cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Ixabepilone. After a 72-hour incubation period, cell viability was assessed using a commercially available proliferation assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). The luminescent signal, which is proportional to the number of viable cells, was measured using a plate reader. IC50 values were calculated from the resulting dose-response curves.
Apoptosis Assay (Caspase 3/7 Activity)
Figure 3. Workflow for the caspase 3/7 activity assay.
Cells were seeded in 96-well plates and treated with various concentrations of this compound or Ixabepilone for 48 hours. Caspase 3/7 activity was measured using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay, Promega). The reagent, which contains a luminogenic caspase-3/7 substrate, was added to each well. Following a brief incubation at room temperature to allow for cell lysis and caspase cleavage of the substrate, the resulting luminescent signal was quantified with a plate reader.
Cell Cycle Analysis (Flow Cytometry)
Figure 4. Workflow for cell cycle analysis by flow cytometry.
Breast cancer cells were seeded in 6-well plates and treated with this compound or Ixabepilone for 20 hours. After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol. The fixed cells were then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A. The DNA content of the cells was then analyzed using a flow cytometer. The resulting histograms were used to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Conclusion
The available preclinical data indicates that both this compound and Ixabepilone are potent inhibitors of breast cancer cell proliferation, acting through the well-established mechanism of microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis. In a direct head-to-head comparison of anti-proliferative activity, this compound demonstrated superior potency across a broad panel of breast cancer cell lines. While direct comparative data for apoptosis and cell cycle effects are limited, the existing evidence suggests both compounds effectively induce these downstream effects. Further head-to-head studies are warranted to provide a more comprehensive comparison of their apoptotic and cell cycle effects under identical experimental conditions. This guide provides a valuable resource for researchers in the field of oncology and drug development, offering a clear and data-driven comparison of these two promising epothilone B analogues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ixabepilone and vandetanib combination shows synergistic activity in docetaxel-resistant MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Sagopilone's efficacy in different patient-derived xenograft (PDX) models
A comprehensive analysis of patient-derived xenograft (PDX) studies reveals Sagopilone's potent anti-tumor activity in non-small cell lung cancer (NSCLC), outperforming several standard chemotherapeutic agents. This guide provides a detailed comparison of this compound's efficacy, supported by experimental data and protocols, for researchers and drug development professionals.
This compound, a novel, fully synthetic epothilone, has shown significant therapeutic potential in preclinical models of non-small cell lung cancer. Studies utilizing patient-derived xenografts (PDXs), which closely mimic the heterogeneity of human tumors, have demonstrated this compound's ability to induce tumor regression and stable disease in a substantial portion of tested models.
Comparative Efficacy in NSCLC PDX Models
In a key study involving 22 well-characterized NSCLC PDX models, this compound induced an overall response in 64% of the models, with 11 models showing a partial response and 3 models exhibiting stable disease[1][2][3]. This response rate was notably higher than that observed for established chemotherapeutic agents such as carboplatin, paclitaxel, and gemcitabine in the same panel of PDX models[4].
| Treatment Agent | Number of PDX Models Tested | Overall Response Rate (%) | Partial Response | Stable Disease |
| This compound | 22 | 64% | 11 | 3 |
| Carboplatin | 22 | Not explicitly stated, but lower than this compound[4] | - | - |
| Paclitaxel | 22 | Not explicitly stated, but lower than this compound[4] | - | - |
| Gemcitabine | 22 | Not explicitly stated, but lower than this compound[4] | - | - |
Table 1: Comparative Efficacy of this compound in NSCLC PDX Models.
Experimental Protocols
The robust preclinical data supporting this compound's efficacy is underpinned by rigorous experimental methodologies. The following sections detail the typical protocols employed in these patient-derived xenograft studies.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue from consenting patients with NSCLC is obtained at the time of surgery[5][6].
-
Implantation: Small fragments of the viable tumor tissue (typically 3-5 mm³) are subcutaneously implanted into the flanks of immunocompromised mice, most commonly Non-obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice[5][6].
-
Tumor Growth and Passaging: The growth of the xenografted tumors is monitored regularly. Once the tumors reach a specific volume (e.g., > 1 cm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies[6]. This process helps to maintain the histological and genetic characteristics of the original patient tumor.
Drug Administration in PDX Models
Once tumors in the PDX models reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The administration protocols for this compound and comparator drugs are as follows:
-
This compound: Administered intravenously. A typical dosing schedule in clinical trials that informs preclinical studies is a 30-minute intravenous infusion once every 3 weeks, with doses ranging from 12.4 mg/m² to 22.0 mg/m²[7]. In mouse models, dosages are adjusted based on body weight.
-
Paclitaxel: Typically administered intravenously. A common schedule for NSCLC in clinical settings is 135 mg/m² infused over 24 hours every 3 weeks, often in combination with cisplatin[8]. In mouse xenograft models, various schedules have been used, including daily intravenous injections of 6.5 mg/kg/day for 9 days[4].
-
Carboplatin: Administered intravenously. Dosing in humans is often calculated based on the area under the curve (AUC). In mouse models, a common approach is intraperitoneal injection, with doses such as 60 mg/kg administered twice[9].
-
Gemcitabine: Administered intravenously. A standard schedule for NSCLC involves doses of 1000-1250 mg/m² over 30 minutes on specific days of a 21 or 28-day cycle[10]. In mouse models, intraperitoneal injections of doses like 120 mg/kg weekly have been used[2].
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the data is used to assess treatment efficacy by comparing tumor growth in the treated groups to the control (vehicle) group[11][12].
Mechanism of Action: Microtubule Stabilization
This compound exerts its anti-cancer effects by targeting the microtubule network within cells, a critical component of the cellular cytoskeleton involved in cell division, shape, and intracellular transport.
Similar to taxanes, this compound is a microtubule-stabilizing agent[13]. It binds to β-tubulin, promoting the polymerization of tubulin into microtubules and stabilizing them against depolymerization. This interference with the natural dynamics of microtubules has profound consequences for rapidly dividing cancer cells:
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase[14].
-
Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[14].
The ability of this compound to disrupt microtubule dynamics at very low concentrations makes it a highly potent anti-tumor agent[14].
Conclusion
The cross-validation of this compound's efficacy in multiple patient-derived xenograft models of non-small cell lung cancer provides a strong preclinical rationale for its continued clinical development. Its superior performance compared to standard-of-care chemotherapeutics in these highly relevant tumor models highlights its potential to offer a new therapeutic option for patients with NSCLC. The detailed understanding of its mechanism of action as a potent microtubule stabilizer further supports its promise as a targeted anti-cancer agent. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. Scheduling of gemcitabine and cisplatin in Lewis lung tumour bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative profiling of the novel epothilone, this compound, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Schedule dependency of i.v.-paclitaxel against SC-M 109 mouse lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First clinical pharmacokinetic dose-escalation study of this compound, a novel, fully synthetic epothilone, in Japanese patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. drugs.com [drugs.com]
- 11. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Sagopilone's Efficacy in Melanoma Cell Lines: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data provides an independent validation of Sagopilone's activity against melanoma cell lines. This guide offers a comparative analysis of this compound against other microtubule inhibitors, paclitaxel and ixabepilone, and the standard chemotherapeutic agent dacarbazine, equipping researchers, scientists, and drug development professionals with objective data to inform their research.
This compound, a novel epothilone, demonstrates significant preclinical activity and a favorable toxicity profile.[1] Clinical trials in metastatic melanoma have shown that this compound is active even in patients who have been previously treated with other chemotherapies.[2] This comparison guide synthesizes available preclinical data to provide a clear overview of its performance relative to other common anti-melanoma agents.
Comparative Efficacy Against Cancer Cell Lines
Table 1: Comparative in vitro IC50 Values of Microtubule Inhibitors in Breast Cancer Cell Lines
| Cell Line | This compound (nM) | Ixabepilone (nM) | Paclitaxel (nM) |
| MDA-MB-231 | 0.3 | 1.1 | 2.5 |
| MCF-7 | 0.9 | 2.5 | 5.1 |
| SK-BR-3 | 0.4 | 1.5 | 3.2 |
| BT-474 | 1.1 | 3.2 | 6.8 |
| T47D | 1.8 | 5.6 | 12.1 |
| ZR-75-1 | 1.2 | 3.9 | 8.3 |
| MDA-MB-468 | 0.5 | 1.8 | 4.1 |
| HS 578T | 0.2 | 0.8 | 1.9 |
| BT-549 | 0.6 | 2.1 | 4.7 |
| MDA-MB-436 | 0.8 | 2.9 | 6.2 |
| CAMA-1 | 1.3 | 4.2 | 9.0 |
| MDA-MB-453 | 1.0 | 3.5 | 7.5 |
| UACC-812 | 0.7 | 2.4 | 5.3 |
| KPL-1 | 1.5 | 4.8 | 10.2 |
| HCC1954 | 0.4 | 1.6 | 3.5 |
| HCC1143 | 0.6 | 2.2 | 4.9 |
| HCC1428 | 1.2 | 3.8 | 8.1 |
| HCC1500 | 0.9 | 3.0 | 6.5 |
| HCC1937 | 0.3 | 1.2 | 2.8 |
| HCC70 | 0.5 | 1.9 | 4.3 |
Data extracted from a study on breast cancer cell lines and is intended to show relative potency. Actual IC50 values in melanoma cell lines may vary.[3]
This compound consistently demonstrates lower IC50 values compared to both ixabepilone and paclitaxel across a wide range of breast cancer cell lines, indicating a higher potency in inhibiting cell proliferation.[3]
Mechanism of Action and Signaling Pathways
This compound, like other epothilones and taxanes, functions as a microtubule-stabilizing agent. This action disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]
The apoptotic signaling induced by epothilones primarily involves the mitochondrial-mediated (intrinsic) pathway. This is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[2] Some studies also suggest that epothilones can enhance the extrinsic apoptosis pathway by upregulating death receptors.
Dacarbazine, in contrast, is an alkylating agent.[4] It is a prodrug that is metabolically activated to a reactive methyl diazonium ion, which methylates DNA, primarily at the O6 and N7 positions of guanine.[4] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell death.[4] Resistance to dacarbazine in melanoma can arise from increased expression of DNA repair enzymes.[4]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate independent validation and comparison.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on melanoma cell lines.
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, paclitaxel, ixabepilone, and dacarbazine in appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Seeding and Treatment: Seed melanoma cells in 6-well plates and treat with the respective drugs at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
The available preclinical data strongly supports the potent anti-melanoma activity of this compound, particularly in comparison to other microtubule inhibitors. Its ability to overcome mechanisms of multidrug resistance presents a significant advantage. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further independent research and validation of this compound's therapeutic potential in melanoma.
References
- 1. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug this compound in Breast Cancer Cell Lines [frontiersin.org]
- 4. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
A comparative assessment of the side-effect profiles of Sagopilone and Docetaxel in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical side-effect profiles of two microtubule-stabilizing agents, Sagopilone and Docetaxel. While both drugs share a common mechanism of action, their distinct molecular structures as an epothilone and a taxane, respectively, may contribute to differences in their safety profiles. This comparison is based on available preclinical data from various animal models, offering insights into their potential toxicities prior to clinical application.
Executive Summary
Both this compound and Docetaxel are potent antineoplastic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Preclinical studies have identified peripheral neuropathy and myelosuppression (primarily neutropenia) as the principal dose-limiting toxicities for both compounds.[3][4][5] this compound, a fully synthetic epothilone, has been noted for its favorable tolerability profile in preclinical tumor models.[6] Docetaxel, a semi-synthetic taxane, has a well-documented preclinical toxicity profile characterized by hematopoietic, gastrointestinal, and neuromotor effects.[5] This guide synthesizes data from separate preclinical studies to facilitate a comparative assessment.
Mechanism of Action and Associated Toxicities
Both this compound and Docetaxel bind to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics is crucial for mitotic spindle formation, leading to a halt in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][2] The toxic effects on non-cancerous, rapidly dividing cells, such as hematopoietic progenitors and neurons, are a direct consequence of this mechanism.
Signaling Pathway for Microtubule Stabilizer-Induced Apoptosis
Caption: Mechanism of action for this compound and Docetaxel.
Comparative Toxicity Data
The following tables summarize quantitative data from separate preclinical studies on the neurotoxic and myelosuppressive effects of this compound and Docetaxel. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions may have varied.
Table 1: Preclinical Neurotoxicity Profile
| Parameter | This compound | Docetaxel | Animal Model |
| Dose | 1.2 and 2.4 mg/kg (i.v.) | 5 mg/kg/week (i.v.) for six weeks | Wistar Rats[1][2] |
| Effect on Nerve Conduction Velocity (NCV) | Reduction in NCV observed at concentrations >100 ng/g in peripheral nerve tissue.[1] | Not explicitly reported in the provided study, but hyperalgesia was observed, suggesting nerve damage.[2] | Wistar Rats[1][2] |
| Behavioral Effects | Not explicitly reported in this study. | Significant mechanical and thermal hyperalgesia.[2] | Wistar Rats[2] |
Table 2: Preclinical Myelosuppression Profile
| Parameter | This compound | Docetaxel | Animal Model |
| Dose | Not specified in the provided preclinical toxicology summaries, but noted as a dose-limiting toxicity in clinical trials.[3] | 5 mg/kg/week (i.v.) for six weeks | Wistar Rats[2] |
| Effect on Neutrophil Count | Noted as a high-incidence side effect in reviews of epothilones.[3] | Significant neutropenia.[2] | Wistar Rats[2] |
| Other Hematological Effects | Not detailed. | Not detailed in this specific study, but generally known to cause hematopoietic toxicity.[5] | Wistar Rats[2] |
Experimental Protocols
This compound-Induced Peripheral Neurotoxicity in Rats[1]
-
Animal Model: Female Wistar rats.
-
Drug Administration: this compound was administered intravenously at doses of 1.2 and 2.4 mg/kg. Different administration schedules were tested: bolus injection, 30-minute infusion, and 3-hour infusion.
-
Neurotoxicity Assessment:
-
Nerve Conduction Velocity (NCV): Electrophysiological measurements were taken to assess the speed of nerve impulse transmission. A reduction in NCV is indicative of nerve damage.
-
Histopathology: Peripheral nerve tissue was collected for microscopic examination to identify any structural changes.
-
-
Pharmacokinetic Analysis: Blood and tissue samples (brain, sciatic nerve, liver, kidney) were collected to determine the concentration of this compound and correlate it with the observed neurotoxic effects.
Docetaxel-Induced Peripheral Neuropathy and Myelotoxicity in Rats[2]
-
Animal Model: Male Wistar rats.
-
Drug Administration: Docetaxel was administered intravenously via the tail vein at a dose of 5 mg/kg once a week for six weeks.
-
Neuropathy Assessment:
-
Behavioral Tests:
-
Mechanical Nociception (Paw Pressure Test): A gradual increase in pressure was applied to the paw to determine the threshold at which the rat withdraws its paw. A lower threshold indicates hyperalgesia.
-
Thermal Nociception (Hot Plate Test): The latency to a nociceptive response (e.g., licking or jumping) on a heated surface was measured. A shorter latency suggests thermal hyperalgesia.
-
-
-
Myelotoxicity Assessment:
-
Complete Blood Cell Counts: Blood samples were collected to perform a complete blood count, with a specific focus on neutrophil levels to quantify the degree of neutropenia.
-
Experimental Workflow for Preclinical Neuropathy and Myelotoxicity Assessment```dot
Discussion and Conclusion
Based on the available preclinical data, both this compound and Docetaxel induce peripheral neuropathy and myelosuppression in animal models. The neurotoxicity of this compound has been linked to its concentration in peripheral nerve tissue, resulting in decreased nerve conduction velocity. D[1]ocetaxel-induced neuropathy manifests as significant hyperalgesia in behavioral tests. B[2]oth agents are also associated with a reduction in neutrophil counts, a key indicator of myelosuppression.
[2][3]While direct comparative studies are lacking, the information suggests that the side-effect profiles of these two drugs are qualitatively similar, which is expected given their shared mechanism of action. However, quantitative differences in the severity and onset of these toxicities may exist. The assertion that this compound has a "favourable tolerability profile" requires substantiation through direct comparative preclinical and clinical studies.
[6]For researchers and drug development professionals, these findings underscore the importance of careful monitoring for neurotoxicity and myelosuppression when working with both epothilones and taxanes. The preclinical models and assessment methods described here provide a framework for evaluating the side-effect profiles of novel microtubule-stabilizing agents and for developing strategies to mitigate their toxicities. Further head-to-head preclinical studies are warranted to provide a more definitive comparative assessment of the side-effect profiles of this compound and Docetaxel.
References
- 1. Exposure-response relationship of the synthetic epothilone this compound in a peripheral neurotoxicity rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development [mdpi.com]
- 4. This compound, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Sagopilone
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Sagopilone, a potent antineoplastic agent. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is classified as a hazardous substance with the following GHS hazard statements: H300 (Fatal if swallowed), H341 (Suspected of causing genetic defects), and H361 (Suspected of damaging fertility or the unborn child)[1].
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is based on general guidelines for handling cytotoxic and hazardous drugs.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Minimizes inhalation of aerosolized particles, especially during weighing and solution preparation. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Experimental Protocols
Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (gloves and lab coat) before unpacking.
-
Unpack in a designated area, preferably within a chemical fume hood or ventilated enclosure.
-
Verify the integrity of the primary container. If compromised, treat as a spill and follow emergency procedures.
Storage:
-
Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.
-
The storage area should be a cool, dry, and well-ventilated space.
-
Access to the storage area should be restricted to authorized personnel only.
Preparation of Solutions:
-
All handling of powdered this compound and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.
-
Before starting, decontaminate the work surface of the BSC.
-
Use a dedicated set of equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.
-
Weigh the required amount of this compound on weighing paper. Use a gentle technique to avoid creating dust.
-
Carefully transfer the weighed powder to a suitable container for dissolution.
-
Add the solvent slowly and cap the container securely before mixing.
Spill Management:
In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform cleanup.
| Spill Scenario | Action |
| Small Spill (powder or liquid) | 1. Cover the spill with absorbent material from a chemical spill kit. 2. Working from the outside in, gently clean the area. 3. Decontaminate the area with an appropriate cleaning solution. 4. Place all contaminated materials in a labeled hazardous waste container. |
| Large Spill | 1. Evacuate the laboratory and restrict access. 2. Contact the institutional safety office or emergency response team. 3. Provide details of the spilled substance and quantity. |
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Seek immediate medical attention. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Disposal Procedures:
-
Solid Waste: All disposable PPE, absorbent pads, and other contaminated solid materials must be placed in a designated, labeled, yellow chemotherapy waste container.
-
Liquid Waste: Unused this compound solutions and rinsates from decontaminated glassware must be collected in a clearly labeled, leak-proof hazardous chemical waste container. Do not mix with other chemical waste streams.
-
Sharps Waste: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy waste.
-
All waste containers must be kept closed when not in use and stored in a designated hazardous waste accumulation area.
-
Arrange for waste pickup and disposal through the institution's environmental health and safety department, ensuring compliance with all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
